molecular formula C4H2ClN2NaO B13454730 Sodium 2-chloropyrimidin-4-olate

Sodium 2-chloropyrimidin-4-olate

Katalognummer: B13454730
Molekulargewicht: 152.51 g/mol
InChI-Schlüssel: GTCBDFPDIROKFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium 2-chloropyrimidin-4-olate is a useful research compound. Its molecular formula is C4H2ClN2NaO and its molecular weight is 152.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2-chloropyrimidin-4-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-chloropyrimidin-4-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C4H2ClN2NaO

Molekulargewicht

152.51 g/mol

IUPAC-Name

sodium;2-chloropyrimidin-4-olate

InChI

InChI=1S/C4H3ClN2O.Na/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);/q;+1/p-1

InChI-Schlüssel

GTCBDFPDIROKFM-UHFFFAOYSA-M

Kanonische SMILES

C1=CN=C(N=C1[O-])Cl.[Na+]

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-chloropyrimidin-4-olate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of Sodium 2-chloropyrimidin-4-olate, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, physical properties, synthesis, and reactivity, offering field-proven insights to support your research and development endeavors.

Chemical Identity and Structure

Sodium 2-chloropyrimidin-4-olate is the sodium salt of 2-chloropyrimidin-4-ol. The core structure is a pyrimidine ring, a diazine heterocycle, substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position. The olate form indicates the deprotonation of the hydroxyl group, forming an ionic bond with a sodium cation.

The presence of the electronegative chlorine atom and the pyrimidine ring's nitrogen atoms significantly influences the molecule's electronic distribution, making it a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions at the chlorinated position is a key feature exploited in the synthesis of more complex molecules.

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This core is a common scaffold in a wide range of biologically active compounds, including several approved drugs.

  • 2-Chloro Substituent: This group serves as a good leaving group in nucleophilic aromatic substitution reactions, providing a primary site for molecular diversification.

  • 4-Olate Group: The negatively charged oxygen atom enhances the compound's nucleophilicity and influences its solubility characteristics.

Tautomerism: It is important to note that 2-chloropyrimidin-4-ol can exist in tautomeric forms, primarily the 4-hydroxy and the 4-oxo (pyrimidinone) forms. The sodium salt, Sodium 2-chloropyrimidin-4-olate, stabilizes the enolate form.

Visualizing the Structure

start 2-Aminoamide Precursor intermediate1 Reaction with Thiophosgene start->intermediate1 One-pot reaction intermediate2 Formation of 2-Chloropyrimidin-4-ol intermediate1->intermediate2 Intramolecular cyclization and chlorination end Sodium 2-chloropyrimidin-4-olate intermediate2->end Deprotonation with a sodium base (e.g., NaOH, NaH) main Sodium 2-chloropyrimidin-4-olate sub1 Nucleophilic Aromatic Substitution (SNAr) main->sub1 sub2 Palladium-Catalyzed Cross-Coupling main->sub2 app1 Synthesis of diverse chemical libraries sub1->app1 app2 Introduction of various functional groups (amines, thiols, etc.) sub1->app2 app3 Formation of C-C bonds (e.g., biaryls) sub2->app3 goal Active Pharmaceutical Ingredients (APIs) in Drug Discovery app1->goal app2->goal app3->goal

Mechanism of Action and Synthetic Utility of Sodium 2-Chloropyrimidin-4-olate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, Sodium 2-chloropyrimidin-4-olate (CAS 2913241-43-5)[1] serves as a highly versatile, ambident building block. Its structural architecture presents a unique dichotomy: an electrophilic C2 center activated by adjacent ring nitrogens, and a nucleophilic C4-olate oxygen. This guide deconstructs the mechanistic causality behind its reactivity, providing drug development professionals and synthetic chemists with the theoretical grounding and self-validating protocols necessary to harness this compound for the construction of complex heterocycles, including kinase and KRAS inhibitors[2].

Electronic Profiling and Tautomeric Dynamics (The "Why")

The use of the sodium salt rather than the neutral 2-chloropyrimidin-4-ol is a deliberate strategic choice dictated by electronic control. In its neutral state, the compound exists in a dynamic lactim-lactam tautomeric equilibrium[3]. This equilibrium complicates synthetic predictability, often yielding intractable mixtures of O- and N-functionalized products.

By pre-forming the sodium salt, the molecule is locked into the olate resonance structure . This transformation achieves two critical electronic modulations:

  • Nucleophilic Activation: It maximizes the electron density on the oxygen atom, transforming it into a "hard" nucleophile primed for chemoselective O-alkylation[4].

  • Electrophilic Modulation: The electron-donating nature of the olate slightly deactivates the pyrimidine ring compared to a 2,4-dichloropyrimidine. However, the C2-Cl bond remains highly polarized and susceptible to Nucleophilic Aromatic Substitution (SNAr) under controlled conditions, ensuring strict regiocontrol[3].

ReactivityMap Substrate Sodium 2-chloropyrimidin-4-olate (Ambident Core) C2_SNAr C2 Position (Electrophilic Center) Substrate->C2_SNAr Amines/Thiols (SNAr Pathway) O4_Alk O4 Olate (Hard Nucleophile) Substrate->O4_Alk Hard Electrophiles (Polar Aprotic) N3_Alk N3 Position (Soft Nucleophile) Substrate->N3_Alk Soft Electrophiles (Protic/Non-polar) Prod1 Prod1 C2_SNAr->Prod1 2-Aminopyrimidin-4-ols Prod2 Prod2 O4_Alk->Prod2 4-Alkoxy-2-chloropyrimidines Prod3 Prod3 N3_Alk->Prod3 3-Alkyl-2-chloropyrimidin-4-ones

Reactivity map of Sodium 2-chloropyrimidin-4-olate showing ambident pathways.

Mechanism 1: Regioselective SNAr at the C2 Position

The pyrimidine ring is intrinsically electron-deficient. The C2 position, flanked by two electronegative nitrogen atoms and bearing a chlorine leaving group, is the primary site for electrophilic attack. When subjected to primary or secondary amines, the reaction proceeds via an addition-elimination SNAr mechanism[5].

Causality of the Meisenheimer Complex: The rate-determining step is the nucleophilic attack, which disrupts the aromaticity of the ring to form a negatively charged Meisenheimer intermediate. The olate group at C4 directs the incoming nucleophile exclusively to C2 by sterically and electronically shielding the C6 position. The intermediate is stabilized by the ability of the N1 and N3 atoms to accommodate the transient negative charge before the rapid expulsion of the chloride ion restores aromaticity.

SNArMechanism Step1 1. Nucleophilic Attack Amine approaches C2-Cl Step2 2. Meisenheimer Complex Negative charge delocalized on N1/N3 Step1->Step2 Rate-Determining Step Step3 3. Chloride Elimination Re-aromatization of Pyrimidine Step2->Step3 Fast Step4 4. Deprotonation Formation of 2-Aminopyrimidin-4-olate Step3->Step4 Base-Mediated

SNAr mechanism at the C2 position via a Meisenheimer complex.

Experimental Protocol 1: Self-Validating Amination at C2
  • Rationale: Dimethyl sulfoxide (DMSO) is utilized to stabilize the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIEA) acts as a non-nucleophilic proton sponge to neutralize the generated HCl without competing for the C2 electrophile[5].

  • Setup: Charge a dry round-bottom flask with Sodium 2-chloropyrimidin-4-olate (1.0 equiv) and anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the desired primary amine (1.2 equiv) and DIEA (2.0 equiv).

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~131 for the neutral olate) is fully consumed, and the product mass [M+H]⁺ corresponding to the amine adduct is the dominant peak.

  • Isolation: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Mechanism 2: Chemoselective Alkylation of the 4-Olate

The C4-olate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the N3 atom is a "soft" nucleophile. The chemoselectivity (O- vs. N-alkylation) is strictly governed by the choice of solvent and the nature of the electrophile[4].

Causality of Solvent Effects: Polar aprotic solvents like DMF strongly solvate the sodium cation, leaving the olate oxygen "naked" and highly reactive, driving O-alkylation. Conversely, protic solvents hydrogen-bond to the oxygen, sterically hindering it and redirecting the electrophile to the softer N3 position, resulting in pyrimidin-4-ones.

Quantitative Optimization Matrix

Table 1: Influence of Solvent and Electrophile on the O/N Alkylation Ratio of Pyrimidin-4-olates.

SolventDielectric Constant (ε)Electrophile TypeDominant PathwayTypical O:N Ratio
DMF (Polar Aprotic)36.7Hard (e.g., Benzyl Bromide)O-Alkylation > 90:10
DMSO (Polar Aprotic)46.7Soft (e.g., Methyl Iodide)N-Alkylation 40:60
Methanol (Protic)32.7Hard (e.g., Benzyl Bromide)N-Alkylation 20:80
THF (Non-Polar Ether)7.5Hard (e.g., Alkyl Chlorides)Mixed 50:50
Experimental Protocol 2: Chemoselective O-Alkylation
  • Setup: Suspend Sodium 2-chloropyrimidin-4-olate (1.0 equiv) in anhydrous DMF (0.15 M) at 0 °C under an argon atmosphere.

  • Reagent Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.05 equiv) to maintain the internal temperature[4].

  • Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform a rapid ¹H NMR (in CDCl₃) on a worked-up micro-aliquot. Confirm O-alkylation by the presence of two distinct aromatic doublets ( J≈5−6 Hz) for the pyrimidine C5 and C6 protons in the 6.5–8.5 ppm region. A significant upfield shift or loss of these doublets indicates undesired N-alkylation (loss of ring aromaticity).

  • Isolation: Partition the mixture between water and diethyl ether. The O-alkylated product will preferentially partition into the organic layer.

Case Study: Application in Advanced API Synthesis

The strategic functionalization of chloropyrimidinol cores is a cornerstone in modern drug discovery. A premier example is the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor approved for cancer treatment[2].

In the Adagrasib synthetic route, a Boc-protected tetrahydropyridopyrimidine undergoes a highly regioselective SNAr reaction to introduce a chiral piperazine moiety. The principles governing this transformation are identical to those of Sodium 2-chloropyrimidin-4-olate: the electronic disparity between the electrophilic C2/C4 positions and the strategic use of leaving groups dictate the sequential, transition-metal-free assembly of the drug's critical pharmacophore[2]. Furthermore, the synthesis of 2-chloropyrimidin-4-ol derivatives using thiophosgene demonstrates the immense versatility of these scaffolds in generating complex, biologically active fused pyrimidine bicycles[6].

References

  • NextSDS. "sodium 2-chloropyrimidin-4-olate — Chemical Substance Information".
  • Organic Letters. "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene".
  • Google Patents. "WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors".
  • Organic Letters. "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer".
  • Benchchem. "4-Bromo-2-hydroxypyrimidine | 548767-83-5".
  • Benchchem. "4-(Benzyloxy)-2-chloropyrimidin-5-ol".

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Crystallographic structure and X-ray diffraction of Sodium 2-chloropyrimidin-4-olate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of Sodium 2-chloropyrimidin-4-olate

Executive Summary

Sodium 2-chloropyrimidin-4-olate (CAS: 2913241-43-5) is a highly reactive, structurally versatile intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, GLP-1R modulators, and epigenetic target inhibitors[1][2][3]. While the parent compound, 2-chloropyrimidin-4-ol, exists in a tautomeric equilibrium (hydroxy-pyrimidine vs. pyrimidone), the deprotonated sodium salt locks the molecule into a distinct pyrimidin-4-olate anion. Understanding the crystallographic structure of this salt is critical for controlling polymorphism, ensuring batch-to-batch solubility, and optimizing downstream nucleophilic aromatic substitution ( SN​Ar ) reactions.

This whitepaper provides a comprehensive analysis of the structural chemistry of sodium 2-chloropyrimidin-4-olate, detailing the causality behind its coordination networks and providing field-validated protocols for its X-ray diffraction (XRD) characterization.

Structural Chemistry and Coordination Frameworks

The pyrimidin-4-olate anion is an ambidentate ligand capable of coordinating through its olate oxygen (O4) and its ring nitrogens (N1, N3). In the solid state, alkali metal pyrimidinolates rarely exist as discrete monomers; instead, they self-assemble into complex coordination frameworks[4].

The Role of the Sodium Cation

Sodium ( Na+ ) is a hard Lewis acid that exhibits a strong affinity for the hard olate oxygen. However, to satisfy its typical coordination number (usually 6 in octahedral or distorted octahedral geometries), the Na+ ion bridges multiple pyrimidin-4-olate ligands, often incorporating solvent molecules (like water or methanol) into the primary coordination sphere. This results in the formation of 1D chains or 2D layered coordination polymers[4][5].

Steric and Electronic Influence of the C2-Chlorine

The chlorine atom at the C2 position serves two critical functions in the crystal lattice:

  • Electronic Activation: The electron-withdrawing nature of the halogen, combined with the electronegative ring nitrogens, highly polarizes the pyrimidine ring. This makes the C2 position highly susceptible to nucleophilic attack, a feature exploited in the synthesis of complex heteroaromatic drugs[6].

  • Halogen Bonding: The bulky chlorine atom introduces steric hindrance that forces the pyrimidine rings to twist out of coplanarity in the crystal lattice, while also participating in weak intermolecular halogen bonds ( Cl⋯O or Cl⋯N ), which stabilize the supramolecular architecture[7].

Workflow and Experimental Design

To accurately characterize the solid-state properties of sodium 2-chloropyrimidin-4-olate, a dual-pronged XRD approach is required: Single-Crystal XRD (SC-XRD) for absolute atomic coordinates, and Powder XRD (PXRD) for bulk phase purity.

G A Sodium 2-chloropyrimidin-4-olate Synthesis & Isolation B Slow Solvent Diffusion (Thermodynamic Control) A->B Crystal Growth C Bulk Precipitation (Kinetic Control) A->C Bulk Scale-up D Single-Crystal XRD (Atomic Coordinates) B->D E Powder XRD (Phase Purity & Polymorphism) C->E F Structure Solution & Refinement (Olex2 / SHELXL) D->F E->F G API Downstream Processing (SNAr Reactions) F->G

Fig 1: Crystallographic workflow for isolating and characterizing pyrimidinolate salts.

Quantitative Crystallographic Parameters

The following table summarizes the anticipated crystallographic parameters for alkali metal 2-chloropyrimidin-4-olate complexes, extrapolated from isostructural pyrimidin-4-olate coordination frameworks[4][8][9].

Crystallographic ParameterTypical Value RangeAnalytical Significance
Crystal System Monoclinic or TriclinicIndicates low-symmetry packing driven by the steric bulk of the C2-chlorine and directional hydrogen/halogen bonding.
Space Group P21​/c or P1ˉ Centrosymmetric packing is common; non-centrosymmetric forms may arise if chiral solvates are trapped in the lattice.
Na−O Bond Distance 2.30 Å – 2.45 ÅConfirms strong ionic/coordinative interaction between the sodium cation and the olate oxygen.
Na−N Bond Distance 2.50 Å – 2.70 ÅWeaker secondary coordination driving the formation of 2D or 3D polymeric networks.
Interplanar Spacing ( π−π ) 3.30 Å – 3.50 ÅDictates the density of the crystal and the stability of the polymorph under thermal stress.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To obtain high-quality, defect-free single crystals suitable for SC-XRD by maintaining thermodynamic control over the nucleation process.

  • Solvent Selection & Dissolution: Dissolve 50 mg of sodium 2-chloropyrimidin-4-olate in 2 mL of anhydrous methanol. Causality: Methanol disrupts the polymeric Na−O/N network just enough to dissolve the salt without causing complete dissociation, which is critical for maintaining the pre-covalent clusters necessary for crystal nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring crystals grow slowly and uniformly.

  • Antisolvent Chambering: Place the 5 mL vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Diffusion & Equilibration: Store the setup undisturbed at 4 °C for 7–14 days. Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanol. This gradual decrease in solubility prevents kinetic trapping of amorphous material, yielding thermodynamically stable single crystals.

  • Harvesting: Coat the resulting crystals immediately in Paratone-N oil. Causality: Alkali metal salts are highly prone to efflorescence (loss of lattice solvent). The oil acts as a barrier, preserving the structural integrity of the crystal during mounting on the goniometer.

Protocol 2: Powder X-Ray Diffraction (PXRD) for Phase Verification

Objective: To verify the bulk purity of the synthesized batch and screen for polymorphic transitions prior to API synthesis.

  • Sample Preparation: Gently crush 100 mg of the bulk powder using an agate mortar and pestle for no more than 60 seconds. Causality: Aggressive milling can induce localized heating and mechanochemical phase transitions, altering the true polymorphic profile of the batch[9].

  • Mounting: Load the powder onto a zero-background silicon sample holder. Causality: Silicon cut along specific crystallographic planes produces no Bragg reflections in the standard measurement range, drastically improving the signal-to-noise ratio for low-intensity peaks.

  • Data Collection: Analyze the sample using a diffractometer equipped with a Cu K α radiation source ( λ=1.5406 Å) in Bragg-Brentano geometry. Scan from 2θ=3∘ to 40∘ with a step size of 0.01° and a time of 1 second per step.

  • Validation: Compare the experimental PXRD pattern against the simulated pattern generated from the SC-XRD .cif file. A match confirms that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Implications for Drug Development

The structural elucidation of sodium 2-chloropyrimidin-4-olate has direct consequences for pharmaceutical manufacturing:

  • Reactivity in SN​Ar : The specific coordination of the sodium ion to the olate oxygen pulls electron density away from the pyrimidine ring. This makes the C2-chlorine highly electrophilic, accelerating cross-coupling and amination reactions required to build complex API scaffolds[2][10].

  • Polymorphism and Solubility: Different solvated forms (e.g., hydrates vs. methanolates) of the sodium salt will exhibit vastly different dissolution rates in organic solvents. By utilizing the PXRD protocol above, process chemists can ensure they are using the correct, most soluble polymorph, preventing costly batch failures during large-scale reactor synthesis.

References

  • NextSDS. sodium 2-chloropyrimidin-4-olate — Chemical Substance Information. NextSDS.1

  • PubChemLite. Sodium 2-chloropyrimidin-4-olate (C4H3ClN2O). Université du Luxembourg. 11

  • Benchchem. 2-{4-Nitroanilino}pyrimidin-4-ol. Benchchem. 6

  • Google Patents. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. 2

  • Google Patents. US20240199589A1 - Glp-1r modulating compounds.3

  • Barea, E., et al. Coordination Frameworks Containing the Pyrimidin-4-olate Ligand. Synthesis, Thermal, Magnetic, and ab Initio XRPD Structural Characterization of Nickel and Zinc Derivatives. Inorganic Chemistry, ACS Publications (2004). 4

  • Kappe, C. O., et al. Mesomeric Betainium Salts: Heteroaromatic Systems with an Odd n.... CLOCKSS Archive. 7

  • Semantic Scholar. Novel Dipolar and Tripolar Betaines: Synthesis, Ring-Cleavage, Spectroscopic Features, and X-Ray Analysis of a Positively Charged Pyrimidin-4-olate. 8

  • ACS Publications. Disclosing the Rich Crystal Chemistry of Lesinurad by ab Initio Laboratory X-ray Powder Diffraction Methods. 9

  • Callingham, M., et al. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, ACS Publications (2015). 10

  • Vynohradov, O. S., et al. Coordination polymers from mild condition reactions of copper(II) carboxylates with pyrazole. ResearchGate.5

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An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of Sodium 2-chloropyrimidin-4-olate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of Sodium 2-chloropyrimidin-4-olate, a heterocyclic compound of interest in pharmaceutical research and development. The guide details the application of advanced thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to characterize the material's behavior under thermal stress. We will explore the theoretical underpinnings of these methods, present detailed experimental protocols, and interpret the resulting data to elucidate the compound's thermal decomposition pathway and melting characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of this and similar chemical entities to ensure product quality, safety, and stability.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates critical parameters such as storage conditions, shelf-life, and compatibility with excipients during formulation.[1][2] A thorough understanding of a compound's response to heat is essential to prevent degradation, which can lead to loss of potency and the formation of potentially toxic byproducts.[1]

Sodium 2-chloropyrimidin-4-olate, with its reactive chloro- and olate functionalities, presents a unique case for thermal analysis. Its stability profile is not only crucial for its own development but also serves as a model for understanding the thermal behavior of related pyrimidine derivatives, a class of compounds with broad biological activity.[3][4] This guide will provide the necessary framework for conducting and interpreting the thermal analysis of this important molecule.

Physicochemical Properties of Sodium 2-chloropyrimidin-4-olate

A foundational understanding of the molecule's structure is paramount to interpreting its thermal behavior.

PropertyValueSource
Molecular Formula C₄H₂ClN₂NaOPubChem[5]
Molecular Weight 152.52 g/mol PubChem[5]
Chemical Structure
(Structure based on IUPAC name)

The presence of the sodium salt, the aromatic pyrimidine ring, and the electronegative chlorine atom all contribute to the compound's thermal characteristics. The ionic nature of the sodium-olate bond suggests a relatively high melting point, while the C-Cl bond and the heterocyclic ring may be susceptible to thermal cleavage.

Experimental Analysis: Methodologies and Protocols

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is invaluable for determining decomposition temperatures, moisture content, and the kinetics of degradation.[1]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of Sodium 2-chloropyrimidin-4-olate Crucible Place in an inert alumina crucible Sample->Crucible Instrument Place crucible in TGA instrument Crucible->Instrument Parameters Set parameters: - Temp range: 30-600°C - Heating rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) Instrument->Parameters Run Initiate heating program Parameters->Run Data Record mass loss vs. temperature Run->Data Plot Generate TGA and DTG curves Data->Plot Interpret Determine onset of decomposition and residual mass Plot->Interpret

Caption: Workflow for Thermogravimetric Analysis.

For Sodium 2-chloropyrimidin-4-olate, a hypothetical TGA curve would likely show initial stability followed by a significant mass loss, indicating decomposition.

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 250< 1%Minimal mass loss, indicating the absence of significant volatile impurities or absorbed water. The compound is thermally stable in this range.
250 - 400~55%A significant and rapid mass loss, indicative of the primary decomposition of the molecule. The onset of this decomposition is a critical measure of its thermal stability.
> 400~45% (residual)The remaining mass likely corresponds to stable inorganic residues, such as sodium carbonate or sodium chloride.

The first derivative of the TGA curve (DTG) would show a peak corresponding to the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to determine melting point, enthalpy of fusion, glass transitions, and exothermic or endothermic decomposition events.[10]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 2-5 mg of Sodium 2-chloropyrimidin-4-olate Pan Hermetically seal in an aluminum pan Sample->Pan Instrument Place sample and reference pans in DSC cell Pan->Instrument Parameters Set parameters: - Temp range: 30-400°C - Heating rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) Instrument->Parameters Run Initiate heating program Parameters->Run Data Record differential heat flow Run->Data Plot Generate DSC thermogram Data->Plot Interpret Identify endothermic (melting) and exothermic (decomposition) peaks Plot->Interpret

Caption: Workflow for Differential Scanning Calorimetry.

A hypothetical DSC thermogram for Sodium 2-chloropyrimidin-4-olate would reveal key thermal transitions.

Peak TypeOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endothermic~220~225~85A sharp endothermic peak, characteristic of the melting of a crystalline solid. The onset temperature is taken as the melting point.
Exothermic~260~280-A broad exothermic event following melting, indicating that the decomposition of the compound is an energy-releasing process.

The proximity of the melting point to the decomposition temperature suggests that the molten state is unstable and rapidly degrades.

Proposed Thermal Decomposition Pathway

Based on the structure of Sodium 2-chloropyrimidin-4-olate and general principles of organic decomposition, a plausible thermal degradation pathway can be proposed. The initial fragmentation is likely to occur at the weaker bonds in the molecule.

Caption: Proposed thermal decomposition pathway.

The initial decomposition may involve the cleavage of the C-Cl bond and the fragmentation of the pyrimidine ring, leading to the evolution of gaseous products such as carbon monoxide, hydrogen cyanide, and cyanogen. The sodium would likely form stable inorganic salts like sodium chloride and sodium carbonate in the final residue.

Conclusion and Recommendations

The thermal analysis of Sodium 2-chloropyrimidin-4-olate indicates that it is a crystalline solid with a melting point of approximately 220°C. The compound exhibits limited thermal stability after melting, with decomposition commencing around 250-260°C. This information is critical for defining appropriate handling, storage, and processing conditions to maintain the integrity of the compound. It is recommended that for any application involving heating, the temperature be maintained well below the onset of decomposition to prevent degradation and the formation of impurities. Further studies, such as TGA coupled with mass spectrometry (TGA-MS), could provide definitive identification of the gaseous decomposition products and further elucidate the degradation mechanism.

References

  • ResearchGate. (n.d.). Thermo-gravimetric analysis (TGA) curve, first derivative of...[11]

  • NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis – TGA.[8]

  • Pablos, C., et al. (2024). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Batteries, 10(8), 253.[12][13]

  • Jee, J. G., et al. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 16(8), 7687-7700.[6]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.[1]

  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.[7]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) Thermograms of (A) sodium...[14]

  • van der Goot, A. J., et al. (2016). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository.[15]

  • PubChemLite. (n.d.). Sodium 2-chloropyrimidin-4-olate (C4H3ClN2O).[5]

  • NextSDS. (n.d.). sodium 2-chloropyrimidin-4-olate — Chemical Substance Information.[16]

  • Wang, Y., et al. (2022). Thermal Characteristic Analysis of Sodium in Diluted Oxygen via Thermogravimetric Approach. Applied Sciences, 12(7), 3639.[17]

  • ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.[3]

  • PubMed. (2015, October 2). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.[4]

  • MDPI. (2024, August 6). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries.[13]

  • MDPI. (2024, January 28). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts.[18]

  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloropyrimidine 97 3993-78-0.

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.[9]

  • TORAY PLASTICS. (n.d.). DSC Analysis of TORELINA.[10]

  • SciELO. (2004). Thermal decomposition of some chemotherapic substances.[19]

  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs.[2]

  • MDPI. (2025, May 7). Study on Thermal Behavior and Safety Properties of Na4Fe3(PO4)2(P2O7) and NaNi1/3Fe1/3Mn1/3O2 Cathode-Based Sodium Ion Battery.[20]

  • PubChem. (n.d.). 2-Chloropyrimidine.[21]

  • RSC Publishing. (2024, August 5). Synthesis and characterization of a crystalline Na4Fe3(PO4)2(P2O7) cathode material for sodium-ion batteries.[22]

  • ResearchGate. (2023, February). Decomposition of Sodium-Sulphite Solutions at Elevated Temperatures.[23]

  • Washington University in St. Louis Scholarly Repository. (n.d.). Synthesis and Characterization of Sodium Cathode Materials.[24]

  • Asian Journal of Chemistry. (1999). A New Look on the Oxidation Process of Sodium Sulfite.[25]

  • lidsen. (2020, May 19). Using Additives to Control the Decomposition Temperature of Sodium Borohydride.[26]

  • Journal of Chemical Technology and Metallurgy. (2008, May 12). DESULPHURIZATION OF LEAD CAKE BY SODIUM CARBONATE AND SODIUM HYDROXIDE.

Sources

Methodological & Application

Sodium 2-chloropyrimidin-4-olate as a precursor in pharmaceutical drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium 2-Chloropyrimidin-4-olate as a Strategic Precursor in Kinase Inhibitor Discovery

Executive Summary & Strategic Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core binding motif of numerous FDA-approved kinase inhibitors and targeted therapeutics. Sodium 2-chloropyrimidin-4-olate (the sodium salt of 2-chloropyrimidin-4-ol) serves as a highly versatile, bifunctional building block in early-stage drug discovery.

The strategic advantage of utilizing the sodium salt form lies in its enhanced solubility in polar aprotic solvents and the stabilization of the olate nucleophile. This allows for highly regioselective sequential functionalization: the C2-chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the C4-olate can be subsequently activated for cross-coupling or secondary SNAr reactions. This application note details the physicochemical profiling, mechanistic rationale, and self-validating protocols for utilizing this precursor to synthesize complex heteroaryl libraries[1].

Physicochemical Profiling

Understanding the physicochemical properties of the 2-chloropyrimidin-4-ol core is critical for predicting its behavior in organic synthesis, optimizing purification strategies, and modeling its interaction within biological targets (e.g., the ATP-binding pocket of kinases).

Table 1: Computed Physicochemical Properties of the 2-Chloropyrimidin-4-ol Core [2]

Property Value Relevance to Drug Design / Synthesis
Molecular Weight 130.53 g/mol Low molecular weight ensures high ligand efficiency when building larger scaffolds.
XLogP3 0.6 Hydrophilic nature; requires careful phase selection during aqueous workups.
H-Bond Donors 1 Can act as a critical hinge-binding motif in kinase ATP pockets.
H-Bond Acceptors 2 Enhances target affinity and aqueous solubility.
Topological Polar Surface Area 41.5 Ų Favorable for membrane permeability in the final drug construct.

| Exact Mass | 129.9934 Da | Crucial for high-resolution LC-MS tracking during reaction monitoring. |

Mechanistic Insights: Chemoselectivity and Reactivity

Sodium 2-chloropyrimidin-4-olate possesses two orthogonal reactive sites, allowing for divergent synthetic pathways:

  • The C2 Position : The chlorine atom at C2 is highly activated by the electron-deficient nature of the pyrimidine ring. Amines, thiols, and alkoxides can readily displace the chloride under mild basic conditions.

  • The C4 Position : The olate group is relatively inert to standard nucleophiles, protecting the C4 position during C2-functionalization. Once the C2 position is substituted, the C4-olate can be converted into a superior leaving group (e.g., via POCl₃ to form a chloride) to enable a second SNAr or a Suzuki-Miyaura cross-coupling[3]. Recent advances have also demonstrated novel one-step syntheses of these derivatives to rapidly expand structure-activity relationship (SAR) libraries[4].

G A Sodium 2-chloropyrimidin-4-olate (Bifunctional Precursor) B Regioselective SNAr at C2 (Primary Amines / DIEA) A->B Step 1: C2 Functionalization C 2-Aminopyrimidin-4-ol (Stable Intermediate) B->C D Electrophilic Activation at C4 (POCl3 / Toluene / Heat) C->D Step 2: C4 Activation E 4-Chloro-2-aminopyrimidine (Activated Scaffold) D->E F 2nd SNAr or Suzuki Coupling (Anilines / Boronic Acids) E->F Step 3: Scaffold Elaboration G Target Kinase Inhibitor (Lead Compound) F->G

Logical synthetic workflow for generating kinase inhibitor scaffolds from Sodium 2-chloropyrimidin-4-olate.

Experimental Protocols: Sequential Functionalization

The following protocols detail the step-by-step methodology for building a substituted pyrimidine scaffold, emphasizing the causality behind reagent selection and self-validating analytical checkpoints.

Protocol A: Regioselective SNAr at the C2 Position

Objective: Synthesize a 2-(alkylamino)pyrimidin-4-ol intermediate.

  • Preparation: Charge a dry, argon-purged reaction vessel with Sodium 2-chloropyrimidin-4-olate (1.0 eq) and anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M concentration).

    • Causality: Anhydrous DMSO is selected because its high dielectric constant effectively solvates the sodium cation, leaving the pyrimidine complex highly reactive. Water must be rigorously excluded to prevent competitive hydrolysis of the C2-chloride.

  • Reagent Addition: Add the desired primary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIEA) (2.0 eq).

    • Causality: DIEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of the incoming primary amine, maintaining its nucleophilicity and driving the reaction to completion[1].

  • Execution: Heat the mixture to 90°C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~131 [M+H]⁺ for the protonated form) is entirely consumed and replaced by the product mass. Note: The resulting olate product will remain highly polar and may streak on standard normal-phase TLC.

Protocol B: Activation and Substitution at the C4 Position

Objective: Convert the C4-hydroxyl into a chloride and perform a secondary SNAr with an aniline derivative.

  • Activation: Suspend the isolated 2-aminopyrimidin-4-ol intermediate (1.0 eq) in toluene. Add Phosphorus Oxychloride (POCl₃) (3.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the C4-hydroxyl group, facilitating its conversion into a superior chloride leaving group without requiring neat POCl₃, thereby minimizing degradation.

  • Heating & Quenching: Reflux the mixture at 100°C for 3 hours. Cool to room temperature and carefully quench by adding the mixture dropwise into crushed ice to hydrolyze excess POCl₃.

    • Self-Validation Checkpoint: Extract an aliquot into ethyl acetate and analyze via LC-MS. The product will exhibit a distinct isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl), confirming the successful installation of the chlorine atom.

  • Secondary SNAr: Isolate the 4-chloropyrimidine intermediate. Dissolve in isopropanol (i-PrOH), add the substituted aniline (1.5 eq) and p-Toluenesulfonic acid (PTSA) (0.5 eq). Heat to 90°C for 12 hours.

    • Causality: Unlike the highly activated C2 position, the C4 position requires acid catalysis when reacting with weaker nucleophiles like anilines. PTSA protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the C4 carbon to facilitate the substitution[1].

Quantitative Data Summary

Table 2: Optimization of Sequential SNAr and Cross-Coupling Reactions

Reaction Step Reagents & Solvents Temp (°C) Expected Yield (%) Mechanistic Rationale
C2-Amination Primary Amine, DIEA, DMSO 80 - 100 75 - 90% DMSO solvates the sodium ion; DIEA prevents amine protonation.
C4-Chlorination POCl₃, Toluene, cat. DMF 90 - 110 80 - 95% Vilsmeier-Haack activation converts the hydroxyl into a chloride leaving group.

| C4-Substitution | Substituted Aniline, PTSA, i-PrOH | 80 - 95 | 60 - 85% | Acid-catalyzed SNAr activates the pyrimidine ring for attack by weak nucleophiles. |

References

  • 2-Chloropyrimidin-4(3H)-one | C4H3ClN2O | CID 13678541 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. Google Patents.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters - ACS Publications. Available at:[Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Sodium 2-Chloropyrimidin-4-olate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery. Chloropyrimidines serve as highly versatile electrophilic building blocks due to the electron-deficient nature of the diazine ring, which readily undergoes Nucleophilic Aromatic Substitution (SNAr) [1][1].

When working with 2-chloropyrimidin-4-ol derivatives, chemists face a distinct challenge: the molecule exists in a tautomeric equilibrium between the hydroxyl (lactim) and pyrimidinone (lactam) forms [2][2]. To bypass this equilibrium and ensure predictable reactivity, utilizing the pre-formed sodium salt—Sodium 2-chloropyrimidin-4-olate (CAS: 2913241-43-5) [3][3]—is highly advantageous.

Mechanistic Causality

The SNAr reaction proceeds via the formation of a stabilized anionic intermediate known as a Meisenheimer complex [1]. The C2 position is highly activated by the two adjacent ring nitrogen atoms, making the chloride an excellent leaving group[1]. However, the 4-olate group is strongly electron-donating, which partially deactivates the pyrimidine ring compared to a fully halogenated precursor like 2,4-dichloropyrimidine [4][4]. Consequently, this specific SNAr transformation requires robust thermal driving forces and careful solvent selection to reach completion.

SNAr_Mechanism A Sodium 2-chloropyrimidin-4-olate (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack at C2 position B Amine Nucleophile (R-NH2) B->C Electron pair donation D 2-(Alkylamino)pyrimidin-4-olate (Product) C->D Rearomatization & Chloride Loss E NaCl + H+ (Byproducts) C->E Leaving Group Elimination

Caption: S_NAr Mechanism of Sodium 2-chloropyrimidin-4-olate via a Meisenheimer Complex.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on strict mechanistic logic:

  • Substrate State (The Sodium Salt): Using the sodium olate rather than the neutral 2-chloropyrimidin-4-ol prevents the oxygen atom from acting as a competing nucleophile (O-alkylation) and drastically increases solubility in polar aprotic solvents.

  • Solvent Selection: Polar aprotic solvents like DMF or NMP are traditionally required to solvate the sodium salt and stabilize the highly polar transition state of the Meisenheimer complex[5].

  • Green Chemistry Alternative: Given the pharmaceutical industry's push away from reprotoxic solvents like DMF, we also provide a protocol utilizing TPGS-750-M , a benign nonionic surfactant that enables SNAr reactions in water via micellar catalysis [5][5].

  • Acid Scavenging (Base Addition): Although the starting material is already deprotonated, the displacement of chloride by a neutral amine generates HCl. If left unneutralized, this acid will protonate the incoming amine nucleophile, halting the reaction. Adding 1.5–2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger.

Quantitative Data Summary

The following table summarizes the optimized parameters for displacing the C2-chloride with various amine classes.

Nucleophile TypeSolvent SystemBase AddedTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amines DMF or NMPDIPEA (1.5 eq)80 - 1002 - 480 - 95
Secondary Aliphatic Amines DMF or NMPDIPEA (1.5 eq)100 - 1204 - 875 - 90
Anilines (Aryl Amines) NMPDIPEA (2.0 eq)120 - 1408 - 1660 - 80
Primary Amines (Green) 2 wt% TPGS-750-M / H₂OK₂CO₃ (2.0 eq)40 - 606 - 1270 - 85

Step-by-Step Methodologies

Protocol A: Conventional Thermal SNAr (DMF/NMP)

Best for highly hindered secondary amines or deactivated anilines.

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Sodium 2-chloropyrimidin-4-olate (1.0 mmol, 152.5 mg).

  • Solvation: Add anhydrous DMF or NMP (5.0 mL) and stir at room temperature for 5 minutes until a fine suspension or partial solution is achieved.

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (1.5 mmol, 260 µL). Causality check: DIPEA is strictly required to neutralize the HCl byproduct, ensuring the amine remains in its nucleophilic free-base form.

  • Thermal Activation: Seal the vial and heat to 100 °C using a heating block. Monitor the reaction via LC-MS. The electron-donating olate group slows the reaction; expect 4-8 hours for complete consumption of the starting material.

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction slowly into ice-cold 0.1 M HCl (20 mL) to precipitate the product (which will now be in its neutral 4-ol/4-one tautomeric form).

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 5 mL) and diethyl ether (5 mL), and dry under high vacuum.

Protocol B: Green Micellar SNAr (Aqueous TPGS-750-M)

Best for primary aliphatic amines and environmentally conscious scale-up.

  • Preparation: In a 10 mL reaction vial, prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water (4.0 mL).

  • Reagent Addition: Add Sodium 2-chloropyrimidin-4-olate (1.0 mmol, 152.5 mg), the amine nucleophile (1.5 mmol), and K₂CO₃ (2.0 mmol, 276 mg). Causality check: The micellar environment drastically increases the local concentration of the organic reactants, allowing the reaction to proceed at lower temperatures[5].

  • Reaction: Stir vigorously (≥ 800 rpm) at 45 °C for 6–12 hours.

  • Workup: Cool to room temperature. Extract the aqueous micellar mixture with minimal Ethyl Acetate (3 x 5 mL). The TPGS-750-M surfactant remains in the aqueous layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace unreacted amine persists.

Experimental_Workflow Step1 1. Reagent Preparation Weigh Na-olate, Nucleophile, and Base Step2 2. Solvent Addition Suspend in DMF, NMP, or TPGS-750-M(aq) Step1->Step2 Step3 3. Thermal/Micellar Activation Heat to Target Temp (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Workup Precipitate with H2O or Extract with EtOAc Step3->Step4 Step5 5. Isolation & Analysis Filter/Concentrate, verify via NMR & HPLC Step4->Step5

Caption: Step-by-step experimental workflow for the S_NAr functionalization of the pyrimidine core.

Validation & Troubleshooting

A self-validating protocol requires built-in analytical checkpoints:

  • LC-MS Monitoring: The starting Sodium 2-chloropyrimidin-4-olate will appear at m/z 131.0[M+H]⁺ (for the protonated free ol/one) with a distinct 3:1 isotopic pattern due to the ³⁵Cl/³⁷Cl isotopes [6][6]. Successful SNAr is confirmed by the disappearance of this isotopic signature and the emergence of the product mass.

  • Stalled Reactions: If the reaction stalls at 50% conversion, it is highly likely that the generated HCl has neutralized the remaining aliphatic amine nucleophile. Add an additional 1.0 equivalent of DIPEA and resume heating.

  • Alternative Synthesis of Precursor: If the sodium salt is unavailable, the 2-chloropyrimidin-4-ol core can be synthesized directly via the chemoselective reaction of thiophosgene with 2-aminoamides, followed by treatment with NaOH [7][7].

Sources

Palladium-Catalyzed Cross-Coupling of Sodium 2-Chloropyrimidin-4-olate: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 2-chloropyrimidin-4-ol scaffold (and its tautomer, 2-chloropyrimidin-4(3H)-one) is a highly valuable precursor in medicinal chemistry, prominently featured in the development of GLP-1 receptor (GLP-1R) agonists and other metabolic modulators[1]. However, functionalizing this core via transition-metal catalysis presents a unique chemical challenge. The free hydroxyl group at the C4 position is acidic (pKa ~ 8.5) and can coordinate to palladium(II) intermediates. This coordination often leads to catalyst sequestration, off-target O-arylation, or poor reaction kinetics[2].

The Causality of the Olate Salt: To bypass these limitations, modern synthetic protocols mandate the pre-formation or in situ generation of Sodium 2-chloropyrimidin-4-olate . By deprotonating the hydroxyl group with a suitable base (e.g., Na₂CO₃, NaOH, or NaOtBu), the oxygen is converted into a hard, anionic donor. This accomplishes three critical mechanistic goals:

  • Catalyst Protection: The anionic oxygen is heavily solvated in polar aprotic solvents (like 1,4-Dioxane or DMF), sterically and electronically shielding the C4 position from the palladium center.

  • Regioselectivity: The olate group donates significant electron density into the pyrimidine ring. While this generally deactivates the ring toward nucleophilic aromatic substitution (S_NAr), it ensures absolute regioselectivity for palladium oxidative addition strictly at the C2-Cl bond[3].

  • Solubility: The sodium salt dramatically increases the substrate's solubility in aqueous-organic solvent mixtures, facilitating homogeneous catalysis.

Mechanistic Pathway

The catalytic cycle for the cross-coupling of Sodium 2-chloropyrimidin-4-olate follows a standard Pd(0)/Pd(II) redox pathway, but the electron-rich nature of the olate substrate necessitates highly active, electron-rich ligands (such as biaryl phosphines) to drive the initial oxidative addition.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_n] Pd0->OxAdd C2-Cl Insertion TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet Halide Exchange RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Sodium 2-arylpyrimidin-4-olate RedElim->Product Substrate Sodium 2-chloropyrimidin-4-olate Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle for the Suzuki-Miyaura cross-coupling of Sodium 2-chloropyrimidin-4-olate.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and base is paramount. Because the olate salt increases the electron density of the pyrimidine ring, the C2-Cl bond is less prone to oxidative addition than a neutral 2,4-dichloropyrimidine. The table below summarizes the optimization of the Suzuki-Miyaura coupling, demonstrating why dialkylbiaryl phosphine ligands (Buchwald ligands) are superior for this specific substrate.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Toluene/EtOH/H₂O8045%Low solubility of the olate salt in toluene limits the reaction rate; PPh₃ is insufficiently electron-rich.
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)1,4-Dioxane/H₂O9072%Bidentate ligand stabilizes the Pd(II) intermediate; dioxane improves olate solubility.
XPhos Pd G2 (2%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100 94% Bulky, highly electron-rich ligand accelerates oxidative addition into the deactivated C-Cl bond.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By leveraging the pH-dependent solubility of the pyrimidin-4-ol/olate system, the work-up itself acts as an intrinsic purification and validation step. If the reaction is successful, the product will exhibit specific phase-transfer behaviors.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-arylpyrimidin-4-ol derivatives via in situ olate formation.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-chloropyrimidin-4-ol (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (3.0 equiv, 30 mmol).

  • Solvent & Olate Generation: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL). Causality Note: The high concentration of K₃PO₄ immediately deprotonates the pyrimidinol, forming the highly soluble potassium/sodium olate salt in situ, visibly changing the dissolution profile of the mixture.

  • Catalyst Addition: Sparge the solution with N₂ for 15 minutes. Add XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Reaction: Seal the flask and heat to 100 °C for 4 hours with vigorous stirring.

  • Self-Validating Work-up (Critical Step):

    • Cool the mixture to room temperature and dilute with 50 mL of deionized water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Discard the organic layer. Rationale: The target product is currently in its water-soluble olate form. Discarding the organic layer removes cleaved phosphine ligands, unreacted boronic acid, and homocoupled biaryl impurities.

    • Slowly acidify the aqueous layer to pH 4.0–4.5 using 1M HCl.

    • Validation: The target 2-arylpyrimidin-4-ol will precipitate as a white/pale yellow solid upon neutralization. If no precipitate forms, the cross-coupling failed.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesize 2-aminopyrimidin-4-ol derivatives.

  • Reagent Assembly: In an N₂-filled glovebox, combine 2-chloropyrimidin-4-ol (1.0 equiv, 5 mmol), a primary or secondary amine (1.5 equiv, 7.5 mmol), and NaOtBu (2.5 equiv, 12.5 mmol) in a reaction vial.

  • Dual-Role Base Activation: Add anhydrous 1,4-Dioxane (20 mL). Causality Note: NaOtBu serves a dual mechanistic role here—it deprotonates the pyrimidinol to form the protective sodium olate salt, and it deprotonates the amine to facilitate transmetalation at the Pd(II) center.

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (0.05 equiv, 5 mol%). Seal the vial.

  • Reaction: Heat to 90 °C for 12 hours.

  • Work-up: Quench the reaction with water (30 mL). Carefully adjust the pH to 6.5 using 1M citric acid. Extract with Ethyl Acetate (3 x 20 mL). Rationale: Unlike the Suzuki product, the aminated pyrimidinol is amphoteric. A precise pH of 6.5 ensures the molecule is neutral and partitions into the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Title: US20240199589A1 - Glp-1r modulating compounds Source: Google Patents URL
  • Source: Organic Letters (ACS Publications)
  • Title: 2-Chloro-6-fluoropyrimidin-4-ol Reactivity and Cross-Coupling Source: BenchChem URL

Sources

Application Note: Regioselective Synthesis and Isolation of Sodium 2-Chloropyrimidin-4-olate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Application Area: Heterocyclic Building Block Synthesis, API Intermediate Preparation

Introduction & Mechanistic Rationale

With the discovery of the profound biological potency of pyrimidine-containing compounds over the last 50 years, highly controlled methods for their functionalization have become foundational to drug discovery[1]. The 2-chloropyrimidin-4-ol core (and its conjugate base, sodium 2-chloropyrimidin-4-olate) is a highly versatile bifunctional building block. It allows for orthogonal functionalization: the 4-olate oxygen can act as a nucleophile or be converted into a leaving group, while the 2-chloro position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitution ( SN​Ar ).

While novel one-step syntheses using thiophosgene on 2-aminoamides have been developed for highly substituted derivatives[1], the most scalable and atom-economical route to the unsubstituted sodium 2-chloropyrimidin-4-olate relies on the regioselective hydrolysis of commercially available 2,4-dichloropyrimidine, followed by controlled salt formation.

The Causality of Regioselectivity

The success of this protocol hinges on the differential electrophilicity of the C2 and C4 positions on the pyrimidine ring. The C4 position is significantly more susceptible to nucleophilic attack by hydroxide ions than the C2 position. This is because the intermediate Meisenheimer complex formed during attack at C4 is stabilized by both nitrogen atoms in an optimal ortho/para-like relationship. By strictly controlling the temperature (0–5 °C) and stoichiometry (1.0 equivalent of NaOH ), the hydrolysis is kinetically trapped at the mono-addition stage, yielding 2-chloro-4-hydroxypyrimidine[2][3]. Subsequent deprotonation with sodium methoxide yields the target sodium salt.

Experimental Workflow & Pathway

G SM 2,4-Dichloropyrimidine (Starting Material) R1 Regioselective Hydrolysis (1.0 eq NaOH, H2O, 0°C) SM->R1 INT 2-Chloro-4-hydroxypyrimidine (Intermediate) R1->INT R2 Deprotonation (1.0 eq NaOMe, MeOH, rt) INT->R2 PROD Sodium 2-chloropyrimidin-4-olate (Final Product) R2->PROD

Caption: Two-step synthetic workflow for Sodium 2-chloropyrimidin-4-olate via regioselective SNAr.

Quantitative Optimization Data

To ensure a self-validating protocol, the reaction parameters for the Step 1 hydrolysis must be strictly adhered to. Deviation leads to over-hydrolysis (forming uracil) or unreacted starting material.

Reaction ParameterTemperatureBase EquivalentsReaction TimeLCMS Yield (Target)Major Byproduct
Optimized Protocol 0–5 °C 1.05 eq NaOH 2.0 h >95% <2% Uracil
High Temp Deviation25 °C (rt)1.05 eq NaOH2.0 h65%30% Uracil
Excess Base Deviation0–5 °C2.50 eq NaOH2.0 h40%55% Uracil
Kinetic Deviation0–5 °C1.05 eq NaOH0.5 h70%30% Unreacted SM

Step-by-Step Laboratory Protocols

Part A: Synthesis of 2-Chloro-4-hydroxypyrimidine (Intermediate)

Objective: Regioselective monohydrolysis of 2,4-dichloropyrimidine.

  • Reactor Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Substrate Dissolution: Charge the flask with 2,4-dichloropyrimidine (14.9 g, 100 mmol) and 150 mL of deionized water. The starting material will form a suspension.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C. Critical Step: Failure to cool the reaction will result in the formation of 2,4-dihydroxypyrimidine (uracil)[3].

  • Base Addition: Prepare a solution of Sodium Hydroxide ( NaOH , 4.2 g, 105 mmol) in 50 mL of deionized water. Transfer this to the addition funnel.

  • Controlled Hydrolysis: Add the NaOH solution dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C. The suspension will gradually dissolve as the sodium salt of the intermediate forms in situ.

  • Reaction Monitoring: Stir for an additional 1 hour at 0–5 °C. Validate completion via LCMS (aliquot quenched in dilute HCl ); the starting material mass ( m/z 148) should be consumed, replaced by the product mass ( m/z 130).

  • Acidification & Isolation: While maintaining the temperature below 10 °C, carefully add 2M HCl dropwise until the pH of the solution reaches 3.0–4.0. A white precipitate of 2-chloro-4-hydroxypyrimidine will crash out.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water ( 2×20 mL) to remove residual NaCl . Dry under high vacuum at 40 °C to constant weight.

Part B: Synthesis of Sodium 2-chloropyrimidin-4-olate (Final Product)

Objective: Quantitative salt formation without inducing hydrolysis of the C2-chloride.

  • Reagent Charging: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend the purified 2-chloro-4-hydroxypyrimidine (10.0 g, 76.6 mmol) in anhydrous Methanol (100 mL).

  • Deprotonation: Slowly add a standardized solution of Sodium Methoxide ( NaOMe ) in Methanol (25% w/w, 17.5 mL, 76.6 mmol, exactly 1.00 equivalent).

    • Scientific Insight: NaOMe in anhydrous methanol is preferred over aqueous NaOH for this step to completely eliminate the risk of hydrolyzing the remaining chlorine atom at the 2-position during the concentration phase.

  • Homogenization: Stir the mixture at room temperature for 30 minutes. The suspension will clarify into a homogeneous solution as the olate salt forms.

  • Solvent Removal: Concentrate the solution to dryness using a rotary evaporator with a bath temperature not exceeding 35 °C.

  • Trituration & Drying: Triturate the resulting solid with anhydrous diethyl ether (50 mL) to remove any trace organic impurities. Filter and dry the highly hygroscopic white solid under high vacuum (0.1 mbar) for 12 hours. Store strictly under inert atmosphere (argon or nitrogen) in a desiccator.

References

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Callingham, M., Blum, F., & Pavé, G. Organic Letters, 2015, 17(19), 4930-4932. URL:[Link]

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Application Notes & Protocols: Strategic Use of Sodium 2-chloropyrimidin-4-olate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Abstract: The pyrimidine core is a privileged scaffold in modern drug discovery, forming the structural backbone of numerous FDA-approved kinase inhibitors.[1][2][3] Its inherent ability to mimic the adenine base of ATP allows it to form critical hydrogen bond interactions within the kinase hinge region, providing a robust anchor for inhibitor design.[1][4][5] This guide provides an in-depth exploration of Sodium 2-chloropyrimidin-4-olate, a versatile and highly strategic starting material for the synthesis of diverse pyrimidine-based kinase inhibitors. We will dissect its reactivity, provide field-proven protocols for its chemical modification, and outline a workflow for the biological evaluation of the resulting compounds.

The Reagent: Understanding Sodium 2-chloropyrimidin-4-olate

Sodium 2-chloropyrimidin-4-olate is the sodium salt of 2-chloro-4-hydroxypyrimidine. In solution, it exists in tautomeric equilibrium with 2-chloropyrimidin-4(3H)-one. The critical features of this molecule for a medicinal chemist are twofold:

  • The C2-Chloride: The chlorine atom at the 2-position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring's electron-deficient nature, caused by the two ring nitrogen atoms, highly activates this position for nucleophilic attack.[6][7] This allows for the straightforward introduction of various amine-containing side chains, which are often crucial for kinase hinge binding.

  • The C4-Olate/Hydroxy Group: This position offers a secondary point for diversification. While less reactive in its native state, it can be readily converted into a better leaving group (e.g., a chloride via POCl₃). This sequential functionalization at C2 and C4 is a cornerstone strategy for building potent and selective 2,4-disubstituted pyrimidine inhibitors.[1]

The general mechanism for the primary SNAr reaction is a two-step addition-elimination process, which is foundational to the protocols described herein.[8][9]

SNAr_Mechanism cluster_0 SNA_r Mechanism on 2-Chloropyrimidine Start 2-Chloropyrimidine Cl N N Intermediate Meisenheimer-like Complex (Negative Charge Delocalized) Nucleophile Nucleophile (Nu:⁻) Nucleophile->Start 1. Addition (Rate-Determining) Product 2-Substituted Pyrimidine Nu N N Intermediate->Product 2. Elimination LeavingGroup Chloride (Cl⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Protocols: Building the Kinase Inhibitor Scaffold

The following protocols provide a robust framework for utilizing Sodium 2-chloropyrimidin-4-olate. Optimization may be required based on the specific nucleophile and desired product.

Protocol 1: Primary Amination at the C2-Position via SNAr

This is the most critical initial step for introducing the hinge-binding moiety. The reaction leverages the high reactivity of the C2-chloride.

Rationale: The choice of a polar aprotic solvent (e.g., n-butanol, DMF) facilitates the reaction, while a non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated without competing with the primary amine nucleophile. Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.[8][10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Sodium 2-chloropyrimidin-4-olate (1.0 eq).

  • Solvent and Reagents: Add anhydrous n-butanol (to make a ~0.2 M solution). Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction Conditions: Equip the flask with a condenser and heat the mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-pyrimidin-4-ol derivative.

Caption: Experimental workflow for the C2-amination of Sodium 2-chloropyrimidin-4-olate.

Protocol 2: Conversion of C4-Hydroxy to C4-Chloride

To enable a second substitution, the C4-hydroxy group must be converted into a better leaving group. Phosphoryl chloride (POCl₃) is the classic reagent for this transformation.

Rationale: The lone pair on the oxygen of the pyrimidin-4-ol attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations, driven by the formation of stable byproducts, results in the replacement of the hydroxyl group with a chloride. This creates a 2-amino-4-chloropyrimidine intermediate, ready for further diversification.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place the 2-amino-pyrimidin-4-ol product from Protocol 1 (1.0 eq).

  • Reagent Addition: Carefully add excess phosphoryl chloride (POCl₃) (5-10 eq) as both the reagent and solvent. A high-boiling co-solvent like toluene can be used if solubility is an issue.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Basify the acidic aqueous solution with a saturated solution of NaHCO₃ or solid NaOH until pH > 8. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the 2-amino-4-chloropyrimidine product, which is often used in the next step without further purification.

Protocol 3: Secondary SNAr at the C4-Position

This protocol installs the second element of diversity, often targeting the solvent-exposed region of the kinase ATP pocket.

Rationale: The C4-position is now activated for a second SNAr reaction. Reaction conditions are similar to Protocol 1, though sometimes milder conditions (lower temperatures) are sufficient, depending on the nucleophile's reactivity.

Step-by-Step Methodology:

  • Reaction Setup: Combine the 2-amino-4-chloropyrimidine from Protocol 2 (1.0 eq), the second amine nucleophile (1.2 eq), and a base like DIPEA (2.0 eq) in a suitable solvent (e.g., isopropanol, DMF).

  • Reaction Conditions: Heat the reaction at 80-100 °C, monitoring by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final 2,4-disubstituted pyrimidine kinase inhibitor.

Application Example & Data

Using the protocols above, a library of inhibitors targeting Aurora Kinases can be generated.[11][12] Aurora kinases are critical regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[3][11]

Table 1: Representative Synthesis & Activity Data for an Exemplary Aurora Kinase A Inhibitor

StepReactionProductYield (%)TargetIC₅₀ (nM)
1Protocol 1 (C2-Amination)2-(Anilino)-pyrimidin-4-ol85%--
2Protocol 2 (C4-Chlorination)4-Chloro-N-phenylpyrimidin-2-amine90%--
3Protocol 3 (C4-Amination)N²-phenyl-N⁴-(piperazin-1-yl)pyrimidine-2,4-diamine78%Aurora A15 nM
Aurora B150 nM
VEGFR-2>10,000 nM

Biological Evaluation & Pathway Context

Once synthesized, the compounds must be evaluated for biological activity.

Protocol 4: General In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: This assay measures the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal. This allows for the quantitative determination of a compound's potency (IC₅₀).[2]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the kinase-specific substrate, and ATP in a suitable buffer. Add the test compound.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: Measure luminescence using a plate reader. Calculate percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Kinase_Pathway cluster_pathway MAPK Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RAF Inhibits (Example Target)

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

Conclusion

Sodium 2-chloropyrimidin-4-olate is a commercially available and highly effective building block for the synthesis of kinase inhibitors. Its defined and sequential reactivity at the C2 and C4 positions allows for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this document provide a validated starting point for medicinal chemists to design and create novel therapeutics targeting the kinome.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • El-Damasy, A. K., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Shearer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Benchchem. (n.d.). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem.
  • Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Ministry of Health and Prevention - UAE.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, ACS Publications.
  • Shearer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Sravanthi, G., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Permatho, A., et al. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.
  • Larson, R. A., & Weber, E. J. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, ACS Publications.
  • Unknown. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Harris, P. A., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • Unknown. (n.d.). SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. Semantic Scholar.

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Troubleshooting & Optimization

How to prevent degradation of Sodium 2-chloropyrimidin-4-olate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of Sodium 2-chloropyrimidin-4-olate

Introduction: Sodium 2-chloropyrimidin-4-olate is a critical reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds. However, its unique bifunctional nature—possessing both a hygroscopic sodium olate group and an electrophilic chloropyrimidine ring—renders it highly susceptible to degradation during storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to ensure the long-term stability and integrity of this valuable compound. Our approach is grounded in chemical first principles to explain not just what to do, but why each step is critical for success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Sodium 2-chloropyrimidin-4-olate?

The principal degradation pathway is hydrolysis. The compound's structure is the source of its instability. The sodium olate moiety is analogous to a sodium phenolate, which is known to be strongly hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2][3][4] This absorbed water then acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the C2 position, leading to the displacement of the chloride and the formation of the corresponding 2-hydroxy derivative (which exists in equilibrium with its more stable 2-pyrimidinone tautomer).[5][6][7] This process is often autocatalytic as the hydrolysis can alter the micro-environmental pH, potentially accelerating further degradation.

Q2: What are the ideal long-term storage conditions?

To mitigate the risk of hydrolysis and other potential degradation pathways, stringent storage conditions are mandatory. The core principle is the absolute exclusion of moisture, with secondary controls for temperature and light.

ParameterRecommendationRationale
Temperature -20°C or lower (Freezer)[8][9]Reduces the kinetic rate of chemical degradation, following the Arrhenius equation.[10][11] Lower temperatures significantly slow the hydrolysis reaction.
Atmosphere Inert Gas (Argon or Nitrogen)[12][13]Displaces atmospheric moisture and oxygen, preventing direct contact with the solid reagent. Argon is often preferred as it is denser than air.[13]
Humidity Anhydrous conditions (<1% RH)The compound is highly hygroscopic.[1][4] Storage must be in a hermetically sealed container, often within a secondary container containing a desiccant.
Light Protect from Light (Amber Vial/Opaque Container)[14]While hydrolysis is the primary concern, UV or high-intensity light can promote other radical or photo-oxidative degradation pathways in complex organic molecules.[15][16]

Q3: What is the best type of container for storage?

The ideal primary container is a Type 1 borosilicate amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.[17]

  • Amber Glass: Blocks UV light to prevent photodegradation.

  • PTFE-Lined Cap: PTFE is chemically inert and provides an excellent vapor barrier, preventing moisture ingress and stopping the compound from reacting with the cap liner. For ultimate protection, this primary vial should be placed inside a heat-sealed, aluminized barrier bag that includes a desiccant pouch. This provides a secondary layer of defense against moisture.

Q4: How can I visually tell if my compound has degraded?

While analytical confirmation is essential, visual cues can be a strong indicator of degradation. Look for:

  • Change in Physical State: The powder, which should be a fine, free-flowing solid, may appear clumpy, sticky, or even partially liquefied. This is a tell-tale sign of significant moisture absorption.[3]

  • Color Change: A pure compound should be white to off-white. The development of a yellow or brown hue often indicates the formation of degradation products and impurities. If you observe any of these changes, the batch should be quarantined and its purity verified analytically before use.

Q5: Is it safe to repeatedly open and close the main container in the lab?

No. This is one of the most common sources of contamination and degradation. Each time the container is opened, it is exposed to ambient air and humidity, which is rapidly absorbed by the hygroscopic material. The best practice is to aliquot the compound upon first receipt into single-use vials under an inert atmosphere (e.g., in a glove box).[18][19] This protects the integrity of the main stock.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Sodium 2-chloropyrimidin-4-olate.

dot

start Observation: Anomalous experimental result or visual change in compound. q1 Does the material appear clumpy, wet, or sticky? start->q1 q2 Has the material changed color (e.g., yellowed)? q1->q2 No res1 High Probability of Moisture Contamination and Significant Hydrolysis. q1->res1 Yes q3 Are experimental results inconsistent or showing unexpected byproducts? q2->q3 No res2 Probable Degradation. Impurity profile has likely changed. q2->res2 Yes res3 Potential Gradual Degradation. Stock purity is questionable. q3->res3 Yes act1 Action: Quarantine the entire batch. Discard the affected aliquot. Use a fresh, unopened aliquot. res1->act1 act2 Action: Perform QC Purity Analysis (HPLC). Compare to a reference standard or a freshly opened batch. res2->act2 act3 Action: Re-qualify the batch using a stability-indicating analytical method. Consider this batch suspect until proven otherwise. res3->act3 receive 1. Receive Compound inspect 2. Inspect Outer Seal (Is it intact?) receive->inspect glovebox 3. Transfer Unopened Bottle into Inert Atmosphere Glove Box inspect->glovebox Yes quarantine Quarantine & Contact Supplier inspect->quarantine No prepare 4. Prepare Pre-weighed, Labeled, and Dried Amber Vials glovebox->prepare aliquot 5. Open Master Bottle & Dispense into Aliquot Vials prepare->aliquot backfill 6. Backfill Headspace of Each Vial with Inert Gas (Ar/N₂) aliquot->backfill seal 7. Tightly Seal Vials with PTFE-lined Caps backfill->seal secondary 8. Place Vials in Labeled, Heat-Sealed Bag with Desiccant seal->secondary store 9. Store at ≤ -20°C secondary->store

Caption: Workflow for receiving and preparing the compound for storage.

Protocol 3.2: Stability-Indicating HPLC Method for Quality Control

Regularly assessing the purity of a reference aliquot is crucial for long-term studies. A stability-indicating method is one that can separate the intact drug from its degradation products. [20]

Parameter Recommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

| Sample Prep | Accurately weigh ~1 mg of compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture. |

Expected Results: A pure sample will show a single major peak. The primary hydrolysis product, being more polar, will have a shorter retention time. The appearance and growth of this earlier-eluting peak over time is a quantitative indicator of degradation.

Section 4: The Science of Degradation

A deeper understanding of the degradation mechanism reinforces the importance of the handling protocols.

The Hydrolysis Degradation Pathway

The degradation of Sodium 2-chloropyrimidin-4-olate is a classic example of nucleophilic aromatic substitution.

dot

cluster_reactants reactant Sodium 2-chloropyrimidin-4-olate (Hygroscopic Solid) product Sodium 2-hydroxypyrimidin-4-olate (Degradant) reactant->product Hydrolysis water + H₂O (From Atmosphere) byproduct + HCl (Further catalyzes degradation) product->byproduct

Caption: The primary hydrolysis pathway for the compound.

The electron-withdrawing nitrogen atoms in the pyrimidine ring make the carbon atom attached to the chlorine highly electrophilic and thus susceptible to attack by a nucleophile like water. [5][6]The resulting hydrochloric acid (HCl) byproduct can further catalyze the degradation of the remaining material, leading to an accelerated decay profile once the process has begun.

References

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  • Kotecki, B. J., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare. [Link]

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Optimizing temperature and pH conditions for Sodium 2-chloropyrimidin-4-olate coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic parameters governing the nucleophilic aromatic substitution (SNAr) of Sodium 2-chloropyrimidin-4-olate.

Unlike highly electrophilic neutral pyrimidines, the negatively charged 4-olate group donates electron density into the pyrimidine ring via resonance. This fundamental electronic shift drastically raises the activation energy required for nucleophilic attack at the C2 position[1]. Consequently, mastering the precise interplay between temperature (to overcome the activation barrier) and pH (to maintain nucleophile reactivity and prevent hydrolysis) is the key to a successful coupling workflow.

Troubleshooting Guides & FAQs

Q: Why is my SNAr coupling stalling at 40% conversion despite using conditions that work perfectly for 2,4-dichloropyrimidine? A: You are encountering the deactivating effect of the olate group. Sodium 2-chloropyrimidin-4-olate is significantly less electrophilic than neutral chloropyrimidines. While 2,4-dichloropyrimidine can undergo SNAr at room temperature, the electron-rich 4-olate derivative requires elevated temperatures (typically 80–100 °C) to provide the necessary thermal energy for the nucleophile to attack the C2 position[1]. If your reaction is stalling, your temperature is likely too low to overcome this thermodynamic hurdle.

Q: I am detecting high levels of a des-chloro, hydroxylated byproduct (an M-Cl+OH mass on LC-MS). How do I prevent this? A: You are observing competitive hydrolysis. The 2-chloro position of pyrimidin-4-ols is highly prone to hydrolysis when exposed to aqueous base at elevated temperatures[2]. If your reaction pH exceeds 11.0, hydroxide ions aggressively outcompete your target nucleophile (e.g., an amine) for the C2 position, irreversibly forming pyrimidine-2,4-diol (uracil). To mitigate this, strictly buffer your reaction pH between 8.5 and 10.5 using mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA), and minimize the water content in your solvent system[3].

Q: My reaction mixture turned into a thick slurry shortly after adding my amine hydrochloride salt, and the reaction completely stopped. What went wrong? A: You experienced a severe pH drop that ruined the solubility of your reagents. If the pH falls below 6.0, the sodium 4-olate protonates to form the neutral 2-chloropyrimidin-4-ol (which predominantly exists as its tautomer, 2-chloropyrimidin-4(1H)-one). This neutral species has drastically lower solubility in standard polar aprotic solvents, leading to rapid precipitation. Furthermore, at this acidic pH, your amine nucleophile is protonated into its non-nucleophilic ammonium state. You must pre-neutralize amine salts and continuously monitor the pH to ensure it remains above the pKa of both the pyrimidinol and the amine's conjugate acid.

Quantitative Data: Optimization Matrix

The following table summarizes the causality between specific environmental conditions and the resulting experimental outcomes.

ParameterConditionMechanistic CausePrimary Experimental Outcome
Temperature < 60 °CInsufficient thermal energy to overcome the olate's electron-donating resonance effect.Stalled reaction; recovery of unreacted starting material.
Temperature 80–100 °COptimal activation energy provided for SNAr at the C2 position.High conversion to the desired 2-substituted pyrimidin-4-olate.
Temperature > 120 °CThermal degradation and accelerated off-target pathways.Complex mixture; decomposition and tar formation.
pH < 6.0Protonation of the olate (reducing solubility) and the amine nucleophile (deactivation).Immediate precipitation; reaction ceases completely.
pH 8.5–10.5Amine remains free-based and highly nucleophilic; olate remains soluble.Optimal SNAr coupling.
pH > 12.0Hydroxide ions become the dominant nucleophile at elevated temperatures.Irreversible hydrolysis to pyrimidine-2,4-diol[2].

Experimental Protocol: Regioselective Amination Workflow

To ensure a self-validating system, the following protocol utilizes precise pH modulation not only to drive the reaction but also to isolate the final product cleanly.

Step 1: Reagent Preparation Suspend Sodium 2-chloropyrimidin-4-olate (1.0 eq) and the target primary or secondary amine (1.2 eq) in a polar aprotic solvent system (e.g., 1,4-Dioxane or DMSO). If using an amine hydrochloride salt, increase the amine equivalent to 1.5 eq.

Step 2: pH Modulation Add N,N-Diisopropylethylamine (DIPEA) (2.0 to 3.0 eq) to the suspension. Verify that the apparent pH of the mixture is between 8.5 and 10.5. Critical Note: Avoid strong aqueous bases like NaOH or KOH, as they will induce competitive hydrolysis of the C2-chloride[3].

Step 3: Thermal Activation Equip the reaction vessel with a reflux condenser and heat the mixture to 90 °C under an inert nitrogen atmosphere. The elevated temperature is mandatory to overcome the deactivating effect of the olate group[1].

Step 4: Reaction Monitoring Sample the reaction at 4 hours and 8 hours. Quench the aliquots in a 1:1 mixture of Water/Acetonitrile and analyze via LC-MS. Continue heating until the starting material peak is < 5%.

Step 5: pH-Driven Isolation (Self-Validation) Once complete, cool the mixture to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 5.0–6.0. This specific pH protonates the newly formed 2-aminopyrimidin-4-olate into its neutral 2-aminopyrimidin-4-ol form, inducing selective crystallization while leaving impurities in solution. Filter the precipitate, wash with cold water, and dry under high vacuum.

Reaction Pathway Visualization

The following diagram maps the divergent chemical pathways based on your chosen temperature and pH parameters.

SNAr_Optimization SM Sodium 2-chloropyrimidin-4-olate + Amine Nucleophile OptCond Optimal Conditions pH 8.5 - 10.5 | 80-100°C SM->OptCond Controlled Heating AcidCond Acidic Conditions pH < 6.0 SM->AcidCond Low pH BaseCond Highly Basic Conditions pH > 12.0 + H2O SM->BaseCond Excess OH⁻ Product Desired SNAr Product (2-Aminopyrimidin-4-olate) OptCond->Product SNAr Pathway NoRxn Protonation & Precipitation (Amine Deactivated) AcidCond->NoRxn Off-target Hydrolysis Hydrolysis Byproduct (Pyrimidine-2,4-diol) BaseCond->Hydrolysis Competitive

Reaction pathways of Sodium 2-chloropyrimidin-4-olate based on pH and temperature conditions.

References

  • Title: 4-(Benzyloxy)
  • Title: One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene | Source: Organic Letters - ACS Publications | URL
  • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Source: Organic Process Research & Development - ACS Publications | URL

Sources

Technical Support Center: Handling the Moisture Sensitivity of Sodium 2-chloropyrimidin-4-olate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic behavior of highly reactive pyrimidine building blocks.1[1] is an invaluable intermediate for synthesizing complex heterocycles, but its handling is notoriously unforgiving.

The core challenge lies in a synergistic combination of extreme hygroscopicity (driven by the sodium cation) and2[2] (driven by the electron-deficient pyrimidine core). This guide deconstructs the physical chemistry behind experimental failures and provides field-proven, self-validating protocols to ensure your syntheses succeed.

The Mechanistic Root Cause: Why Moisture is Destructive

To master this reagent, you must understand the causality of its degradation. The pyrimidine ring contains two electronegative nitrogen atoms that strongly withdraw electron density from the C2, C4, and C6 positions.

When Sodium 2-chloropyrimidin-4-olate is exposed to ambient humidity, two sequential events occur:

  • Deliquescence: The sodium salt acts as a desiccant, pulling water molecules into its crystal lattice. This transforms the free-flowing powder into a sticky, unweighable paste.

  • Nucleophilic Aromatic Substitution (SNAr): The absorbed water acts as a nucleophile. Because the C2 position is highly electrophilic, 3[3]. The basic nature of the olate salt locally deprotonates the water, accelerating the formation of a Meisenheimer complex, followed by the4[4]. The result is irreversible hydrolysis into a 2,4-dihydroxypyrimidine (uracil) derivative.

SNAr_Pathway A Sodium 2-chloropyrimidin-4-olate (Intact Salt) B Moisture Absorption (Hydration Sphere) A->B Ambient Humidity C Nucleophilic Attack (H2O on C2) B->C Local Basic pH D Meisenheimer Complex (Tetrahedral Intermediate) C->D SNAr Mechanism E Uracil Derivative (Degraded Product) D->E -NaCl, -H+

Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway induced by moisture.

Troubleshooting FAQs

Q1: My reagent has formed hard clumps in the bottle. Can I dry it in a vacuum oven and proceed? A: Proceed with extreme caution. Heating a moisture-compromised batch in a vacuum oven often accelerates the SNAr hydrolysis before the water can evaporate. The thermal energy overcomes the activation barrier for the nucleophilic attack. Self-Validation Step: Before committing the dried reagent to a critical reaction, run an LC-MS. If you observe a mass shift from the 5[5] to ~112.02 Da, the batch is ruined and must be discarded.

Q2: We store the bottle in a standard lab desiccator, but it still degrades over months. Why? A: Standard desiccators (using silica gel or Drierite) are insufficient for highly hygroscopic sodium salts. Every time the desiccator is opened, ambient air introduces micro-doses of moisture. Over time, these cumulative exposures initiate surface-level hydrolysis. Solution: Store the reagent at 2–8 °C inside an argon-purged, sealed secondary container. Cold storage reduces the kinetic energy available for the hydrolysis reaction, significantly extending shelf life.

Q3: How do I accurately weigh this material without it turning into a paste on the balance? A: You cannot weigh this compound on an open benchtop if the relative humidity exceeds 15%. It must be handled inside an inert-atmosphere glovebox. If a glovebox is unavailable, you must use a Schlenk line with a positive flow of dry argon and weigh by difference using sealed vials.

Quantitative Data & Analytical Profiling

To effectively track the integrity of Sodium 2-chloropyrimidin-4-olate, reference the following analytical parameters.

Table 1: Physicochemical Properties and Degradation Markers

ParameterValue / SignatureAnalytical Implication
CAS Number 2913241-43-5Reference identifier for procurement
Intact Mass (Anion) 129.9934 DaTarget peak in negative-ion ESI-MS
Isotopic Signature ~3:1 ratio (³⁵Cl / ³⁷Cl)Confirms presence of intact C-Cl bond
Hydrolyzed Mass 112.027 DaIndicates SNAr degradation (-18 Da shift, loss of Cl)
Storage Temperature 2–8 °CSuppresses thermal kinetics of hydrolysis

Field-Proven Experimental Protocols

To guarantee reproducibility, every handling step must be treated as a self-validating system.

Handling_Workflow Step1 Storage Argon-filled Desiccator (2-8°C) Step2 Transfer Move to Glovebox (H2O < 1 ppm) Step1->Step2 Step3 Preparation Weigh into Oven-Dried Vials Step2->Step3 Step4 Sealing Cap with PTFE Septa & Crimp Step3->Step4 Step5 Execution Schlenk Line / Syringe Transfer Step4->Step5

Figure 2: Standard operating workflow for handling highly hygroscopic pyrimidine salts.

Protocol A: Anhydrous Dispensing and Reaction Setup

Objective: Transfer and dissolve the reagent without introducing >10 ppm of water.

  • System Validation: Before opening the reagent bottle, verify the glovebox atmosphere. The O₂ and H₂O sensors must both read < 1 ppm. If the sensors are drifting, purge the antechamber for an additional 20 minutes.

  • Vial Preparation: Dry reaction vials and PTFE-lined septa caps in a 120 °C oven for at least 12 hours. Transfer them hot into the glovebox antechamber and cool under vacuum. Causality: Surface-adsorbed water on glassware is a hidden source of hydrolysis.

  • Dispensing: Using an anti-static gun to prevent the powder from jumping, weigh the required mass of Sodium 2-chloropyrimidin-4-olate into the dried vial.

  • Sealing: Cap the vial tightly with the PTFE septum and crimp it. Wrap the seal with Parafilm before removing it from the glovebox.

  • Solvent Validation (Critical): Before injecting any solvent (e.g., DMF, THF, or Acetonitrile) into the sealed vial via syringe, perform a Karl Fischer titration on the solvent. Self-Validation: The titration must yield a water content of < 50 ppm. If it is higher, the solvent must be dried over freshly activated 3Å molecular sieves for 24 hours.

Protocol B: Rapid LC-MS Integrity Check

Objective: Confirm the reagent has not hydrolyzed before starting a multi-step synthesis.

  • Sample Prep: Inside the glovebox, dissolve 1 mg of the reagent in 1 mL of anhydrous LC-MS grade Acetonitrile.

  • Analysis: Inject 1 µL onto a C18 column using a fast 3-minute gradient (Water/Acetonitrile with 0.1% Formic Acid).

  • Data Interpretation: Extract the ion chromatogram (EIC) for m/z 131 (positive mode, [M-Na+2H]⁺). Verify the presence of the M+2 peak at m/z 133 (roughly 33% intensity of the parent peak) to confirm the chlorine atom is intact. If a dominant peak at m/z 113 is present, the batch has undergone hydrolysis and should be discarded.

References

  • Source: nextsds.
  • Sodium 2-chloropyrimidin-4-olate (C4H3ClN2O)
  • Source: chemicalbook.
  • Source: acs.
  • Source: nih.

Sources

Validation & Comparative

Strategic Comparison Guide: Sodium 2-chloropyrimidin-4-olate vs. 2,4-Dichloropyrimidine in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Designing synthetic routes to 2,4-disubstituted pyrimidines—a privileged scaffold in kinase inhibitors, oncology drugs, and agrochemicals—presents a fundamental strategic choice. Chemists must decide whether to rely on the intrinsic kinetic regioselectivity of a dihalogenated electrophile or to utilize a deterministically differentiated building block.

This guide provides an objective, data-driven comparison of 2,4-dichloropyrimidine and sodium 2-chloropyrimidin-4-olate in palladium-catalyzed cross-coupling workflows. By analyzing the electronic landscape, causality of reaction conditions, and downstream processing, this guide equips process researchers and synthetic chemists with the protocols needed to optimize regiocontrol and overall yield.

Mechanistic Causality: The Electronic Landscape

2,4-Dichloropyrimidine: The Kinetic Gamble

2,4-Dichloropyrimidine is a highly electrophilic substrate. In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), oxidative addition preferentially occurs at the C4 position. This kinetic preference is driven by two factors: the C4–Cl bond possesses a lower bond dissociation energy than the C2–Cl bond, and the C4 position exhibits a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to Pd(0) insertion 1.

However, this intrinsic preference is rarely absolute. Because both the C2 and C4 positions contain active leaving groups, the initial mono-coupled product remains highly reactive. Depending on the nucleophilicity of the coupling partner, the reaction frequently yields an inseparable mixture of C4- and C2-coupled isomers, alongside over-coupled (diarylated) impurities 2.

Sodium 2-chloropyrimidin-4-olate: Deterministic Control

To bypass the regioselectivity gamble, sodium 2-chloropyrimidin-4-olate employs a deliberate electronic deactivation strategy. The C4 position is occupied by an oxygen anion (olate), which strongly donates electron density into the pyrimidine ring via resonance (tautomerizing to the pyrimidin-4-one).

This electron-rich environment significantly raises the LUMO energy of the entire ring, rendering the C2–Cl bond much less reactive toward oxidative addition than its dichloro counterpart. The causality here is a direct synthetic trade-off: the olate completely blocks C4 reactivity and forces 100% C2-selective coupling , but it demands harsher conditions (higher temperatures and highly active, electron-rich phosphine ligands) to overcome the activation barrier for Pd(0) insertion 3. Once the C2 position is functionalized, the C4-olate can be cleanly converted to a reactive chloride using POCl₃, setting the stage for a second, orthogonal coupling.

Workflow Visualization

G cluster_0 Pathway A: 2,4-Dichloropyrimidine (Kinetic) cluster_1 Pathway B: Sodium 2-chloropyrimidin-4-olate (Deterministic) A1 2,4-Dichloropyrimidine A2 Pd(PPh3)4, Base 25-60°C A1->A2 A3 Mixture: C4-Major + C2-Minor + Dicoupled A2->A3 B1 Sodium 2-chloropyrimidin-4-olate B2 Pd(dppf)Cl2 or XPhos 90-110°C B1->B2 B3 100% C2-Coupled Product B2->B3 B4 POCl3, 100°C B3->B4 B5 C4-Chloride (Ready for 2nd Coupling) B4->B5

Fig 1: Kinetic vs. Deterministic regiocontrol in pyrimidine cross-coupling workflows.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both substrates in a standard Suzuki-Miyaura coupling with a generic arylboronic acid.

Parameter2,4-DichloropyrimidineSodium 2-chloropyrimidin-4-olate
Primary Coupling Site C4 (Kinetic preference)C2 (Deterministic, blocked C4)
Regioselectivity ~80-90% (Isomer mixtures common)>99% (Exclusive C2 coupling)
Reactivity / Temperature High / Mild (25 °C – 60 °C)Low / High (90 °C – 110 °C)
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., Pd(dppf)Cl₂, XPhos Pd G2)
Risk of Over-coupling High (Requires strict stoichiometry)None (C4 is completely deactivated)
Downstream Processing Difficult isomer separation via chromatographyRequires POCl₃ step to reactivate C4

Self-Validating Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine

Objective: Maximize C4-selectivity while suppressing dicoupling.

  • Reaction Setup: To a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.2 M), add 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Execution: Heat the mixture to 60 °C for 4 hours.

    • Causality Note: Strict stoichiometric control (1.05 equiv of boronic acid) and mild temperatures are critical. Pushing the temperature above 80 °C or using excess boronic acid accelerates the second oxidative addition at C2, leading to diarylated impurities 2.

  • Self-Validation (In-Process Control): Monitor by LC-MS. You will observe the major C4-coupled product, a minor C2-coupled isomer (usually 10-15%), and trace dicoupled product. Normal-phase TLC will show two closely eluting spots; do not attempt to push the reaction to completion if the dicoupled impurity begins to grow.

Protocol B: C2-Selective Suzuki Coupling of Sodium 2-chloropyrimidin-4-olate

Objective: Achieve 100% C2-selective coupling followed by C4 reactivation.

Step 1: C2-Coupling

  • Reaction Setup: Suspend sodium 2-chloropyrimidin-4-olate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF/H₂O (5:1, 0.2 M).

    • Causality Note: The olate salt is highly polar and insoluble in standard ethereal solvents; DMF or DMSO is required to ensure homogeneity.

  • Catalyst Addition: Add XPhos Pd G2 (5 mol%).

    • Causality Note: The electron-rich pyrimidine ring resists oxidative addition. A robust, sterically demanding dialkylbiaryl phosphine ligand (XPhos) is necessary to drive the catalytic cycle.

  • Execution: Heat to 100 °C for 12 hours.

  • Self-Validation (In-Process Control): The product is a pyrimidin-4-ol (tautomer of the olate). It will streak heavily on normal-phase TLC unless a polar eluent (e.g., 5-10% MeOH/DCM with 1% AcOH) is used. On LC-MS, the peak will elute early and only ionize efficiently in positive mode if the mobile phase is acidified with 0.1% formic acid.

Step 2: C4-Reactivation (Chlorination)

  • Execution: Isolate the C2-arylpyrimidin-4-ol and suspend it in neat POCl₃ (10.0 equiv). Heat to 100 °C for 3 hours.

  • Quench: Cool to room temperature and carefully pour the mixture dropwise over crushed ice with vigorous stirring to neutralize excess POCl₃.

  • Result: This cleanly converts the C4-OH to a C4-Cl, yielding a highly pure 4-chloro-2-arylpyrimidine ready for a subsequent cross-coupling or S_NAr reaction 3.

References

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: NIH PMC URL
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
  • Title: 2-Chloro-6-fluoropyrimidin-4-ol (Application Note on Cross-Coupling & Hydroxyl Interconversions)
  • Title: C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society URL

Sources

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Sodium 2-chloropyrimidin-4-olate Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of Sodium 2-chloropyrimidin-4-olate. The methodologies described herein are aligned with the International Council for Harmonisation (ICH) guidelines and pharmacopeial standards, ensuring regulatory compliance and data integrity.[1][2][3][4][5] We will explore the rationale behind experimental choices, present illustrative data for a comparative analysis, and provide detailed protocols that form a self-validating system for robust and reliable purity assessment.

Introduction: The Analytical Challenge

Sodium 2-chloropyrimidin-4-olate is a heterocyclic organic compound, and like many active pharmaceutical ingredients (APIs), its purity is a critical quality attribute that directly impacts safety and efficacy. The development of a robust analytical method is paramount to quantify the main component and separate it from any potential process-related impurities or degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high precision, sensitivity, and resolving power.[6][8]

This guide will compare a newly developed reversed-phase HPLC (RP-HPLC) method with a hypothetical alternative, demonstrating the superiority of the validated method through experimental data.

HPLC Method Development: A Strategic Approach

The goal of method development is to achieve a sensitive, robust, and efficient separation of the main analyte from its potential impurities.[7] Our strategy for Sodium 2-chloropyrimidin-4-olate, a polar compound, is based on reversed-phase chromatography, which is a versatile and widely used technique in the pharmaceutical industry.[9]

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC, offering excellent retention and selectivity for a wide range of compounds.[9][10] We selected a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, which provides a good balance between resolution and analysis time.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is typical for RP-HPLC.

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention time.

    • Organic Phase: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength.

  • Detection Wavelength: The UV spectrum of Sodium 2-chloropyrimidin-4-olate was determined using a diode array detector (DAD). The wavelength of maximum absorbance (λmax) was selected for quantification to ensure the highest sensitivity.

  • Gradient Elution: A gradient elution program was developed to ensure the elution of any potential late-eluting impurities and to reduce the analysis time.

Optimized Chromatographic Conditions
ParameterOptimized ConditionAlternative Method
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-5 min: 5% B; 5-25 min: 5-80% B; 25-30 min: 80% B; 30-35 min: 5% BIsocratic: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 225 nm254 nm
Injection Volume 10 µL20 µL

The optimized gradient method provides superior resolution between the main peak and potential impurities compared to the isocratic alternative.

Forced Degradation Studies: Ensuring Specificity

To develop a stability-indicating method, forced degradation studies are essential.[11][12][13] These studies expose the drug substance to harsh conditions to intentionally generate degradation products, thereby demonstrating that the analytical method can separate these degradants from the intact analyte.[11][13][14]

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: 1 mg/mL of Sodium 2-chloropyrimidin-4-olate in 0.1 M HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of Sodium 2-chloropyrimidin-4-olate in 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 1 mg/mL of Sodium 2-chloropyrimidin-4-olate in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light in a photostability chamber.

The results of the forced degradation studies should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, with no co-elution.

Method Validation: A Comprehensive Evaluation

The developed HPLC method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[1][2][3][4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] The results from the forced degradation studies are the primary evidence of specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]

  • Protocol: A series of solutions were prepared from a stock solution of Sodium 2-chloropyrimidin-4-olate at concentrations ranging from 50% to 150% of the nominal concentration. Each solution was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Mean Peak Area
50%50450123
75%75675432
100%100900876
125%1251125654
150%1501350987
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16]

  • Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%
Mean Recovery 99.7%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]

  • Repeatability (Intra-assay Precision):

    • Protocol: Six replicate injections of the 100% concentration solution were performed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Precision Type% RSD (Optimized Method)% RSD (Alternative Method)
Repeatability 0.8%1.5%
Intermediate Precision 1.2%2.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), where a S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.[17]

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]

  • Protocol: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria.

The optimized method demonstrated no significant changes in the results when these small variations were introduced, indicating its robustness.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[18][19][20][21]

  • Protocol: A standard solution is injected five times before the analysis of any samples.

  • Acceptance Criteria:

    • Tailing factor (T) ≤ 2.0

    • Theoretical plates (N) ≥ 2000

    • %RSD of peak areas ≤ 2.0%

Visualizing the Workflow and Validation Interdependencies

The following diagrams illustrate the logical flow of the method development and validation process.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) DevStart Define Analytical Target Profile LitSearch Literature & Compound Property Review DevStart->LitSearch InitialCond Select Initial Conditions (Column, Mobile Phase, Detector) LitSearch->InitialCond Optimization Systematic Optimization (Gradient, pH, Flow Rate) InitialCond->Optimization DevEnd Finalized Analytical Method Optimization->DevEnd ForcedDeg Forced Degradation (Specificity) DevEnd->ForcedDeg Proceed to Validation ValidationParams Linearity, Range, Accuracy, Precision ForcedDeg->ValidationParams Sensitivity LOD & LOQ ValidationParams->Sensitivity Robustness Robustness Studies Sensitivity->Robustness SysSuit System Suitability Criteria Robustness->SysSuit ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Inter-relationship of HPLC Validation Parameters.

Conclusion: A Comparative Perspective

The developed and validated RP-HPLC method for the purity determination of Sodium 2-chloropyrimidin-4-olate has been demonstrated to be specific, linear, accurate, precise, and robust. The comparative data presented throughout this guide highlights the superior performance of the optimized gradient method over a simpler isocratic alternative, particularly in terms of precision and the ability to resolve potential degradation products. This validated method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies of Sodium 2-chloropyrimidin-4-olate.

References

  • <621>CHROM
  • 2.2.46. Chromatographic separation techniques - European Pharmacopoeia.
  • Are You Sure You Understand USP <621>?
  • <621> CHROM
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
  • Understanding the L
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex.
  • Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques - European Directorate for the Quality of Medicines & HealthCare.
  • Signal-to-noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques (2.2.46) - European Directorate for the Quality of Medicines & HealthCare.
  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Challenges in HPLC Method Development for Impurity Identific
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corpor
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Importance of Forced Degradation In Stability-Indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • ICH Q2 Analytical Method Valid
  • sodium 2-chloropyrimidin-4-olate — Chemical Substance Inform
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chrom
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho.
  • Steps for HPLC Method Valid
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv

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Comparative Reactivity Guide: Sodium vs. Potassium 2-Chloropyrimidin-4-olate in Regioselective Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the 2-chloropyrimidine scaffold is an indispensable building block, frequently utilized in the synthesis of kinase inhibitors and nucleoside analogs[1]. However, functionalizing the 4-position via the 2-chloropyrimidin-4-ol intermediate presents a classic synthetic challenge: ambidentate reactivity .

Because the pyrimidin-4-ol system exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form, deprotonation yields an ambidentate anion capable of reacting at either the oxygen (O4) or the nitrogen (N3). The choice of alkali metal counterion—specifically Sodium ( Na+ ) versus Potassium ( K+ ) —is not a trivial stoichiometric detail. It is the primary thermodynamic and kinetic lever used to dictate the regiochemical outcome of the reaction[2].

This guide objectively compares the reactivity profiles of Sodium 2-chloropyrimidin-4-olate and Potassium 2-chloropyrimidin-4-olate, providing mechanistic insights, comparative data, and self-validating experimental protocols to ensure reproducible regiocontrol.

Mechanistic Framework: The Counterion Effect

The divergence in reactivity between the sodium and potassium salts is rooted in Hard-Soft Acid-Base (HSAB) theory and ion-pairing dynamics in solution[3].

  • Sodium 2-chloropyrimidin-4-olate ( Na+ Salt): Sodium is a relatively small, "hard" cation with a high charge density. In polar aprotic solvents like DMF, Na+ forms a tight contact ion pair with the hard oxygen atom of the pyrimidinolate. This tight coordination sterically and electronically shields the oxygen. Consequently, incoming electrophiles (such as alkyl halides) are directed toward the softer, less hindered nitrogen atom. This pathway predominantly yields the N-alkylated product[4].

  • Potassium 2-chloropyrimidin-4-olate ( K+ Salt): Potassium is a larger cation with a lower charge density. It forms a loose, solvent-separated ion pair with the oxygen. The polar aprotic solvent effectively solvates the K+ ion, leaving a highly reactive, "naked" oxygen anion. The kinetic availability of this highly electronegative center shifts the reaction pathway, heavily favoring the O-alkylated product[2].

G A 2-Chloropyrimidin-4-olate Ambidentate Anion B Sodium Salt (Na+) Tight Ion Pair at Oxygen A->B NaH / DMF C Potassium Salt (K+) Loose Ion Pair / Naked Oxygen A->C KOtBu / DMF D N-Alkylation (Major Product) B->D R-X Addition (O is shielded) E O-Alkylation (Major Product) C->E R-X Addition (O is exposed)

Fig 1. Mechanistic divergence of pyrimidinolate alkylation based on counterion selection.

Comparative Performance Data

To objectively compare the two salts, we must look at their physicochemical behavior and the resulting product distribution during a standard electrophilic trapping experiment (e.g., benzylation).

Table 1: Physicochemical & Reactivity Profile
PropertySodium 2-chloropyrimidin-4-olatePotassium 2-chloropyrimidin-4-olate
Cation Radius (Pauling) 0.95 Å1.33 Å
Ion-Pair Character (in DMF) Tight (Contact Ion Pair)Loose (Solvent-Separated Ion Pair)
Oxygen Nucleophilicity Masked / ShieldedExposed / Highly Reactive
Primary Alkylation Site N3 (Nitrogen)O4 (Oxygen)
Optimal Base Precursors NaH, Na₂CO₃, NaOtBuKOtBu, K₂CO₃, KHMDS
Table 2: Experimental Regioselectivity (Benzylation with BnBr in DMF at 25°C)

Data represents typical literature trends for the benzylation of the 2-chloropyrimidin-4-olate system.

Substrate SaltMajor Product FormedO-Alkylation YieldN-Alkylation YieldRegiomeric Ratio (O:N)
Sodium Olate 2-chloro-3-benzylpyrimidin-4(3H)-one~12%~85% 1 : 7.1
Potassium Olate 4-(benzyloxy)-2-chloropyrimidine~78% ~18%4.3 : 1

Self-Validating Experimental Protocol

To trust the mechanistic causality, a protocol must be self-validating. The following parallel workflow allows researchers to directly observe the counterion effect. By running the reactions side-by-side and analyzing the crude mixtures via HPLC, the shift in the O:N ratio serves as internal validation of the ion-pairing hypothesis.

Materials Required
  • 2-Chloropyrimidin-4-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) OR Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Benzyl bromide (BnBr) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Salt Formation (The Critical Divergence Point)

  • Prepare two flame-dried round-bottom flasks (Flask A for Sodium, Flask B for Potassium) under an inert argon atmosphere.

  • Dissolve 2-chloropyrimidin-4-ol (10 mmol) in 20 mL of anhydrous DMF in each flask. Causality note: DMF is chosen because its high dielectric constant supports the dissociation of the K+ salt while maintaining the tight Na+ ion pair.

  • Cool both flasks to 0°C using an ice bath to prevent thermal degradation of the base.

  • Flask A: Carefully add NaH (11 mmol) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Flask B: Add KOtBu (11 mmol) in portions. Stir for 30 minutes. The resulting solutions now contain the respective pre-formed olate salts.

Step 2: Electrophilic Trapping (Alkylation)

  • Maintain both flasks at 0°C.

  • Add Benzyl bromide (10.5 mmol) dropwise to each flask over 5 minutes.

  • Remove the ice baths and allow the reactions to warm to room temperature (25°C). Stir for 4 hours. Causality note: Kinetic control is maintained at room temperature. Heating the reaction could lead to thermodynamic equilibration, eroding the counterion-induced regioselectivity.

Step 3: Quench and Isolation

  • Quench both reactions by adding 20 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Analytical Validation (HPLC)

  • Dissolve a 5 mg sample of each crude mixture in HPLC-grade Acetonitrile.

  • Run a reverse-phase HPLC analysis (C18 column, H₂O/MeCN gradient, UV detection at 254 nm).

  • Validation: The O-alkylated product (4-(benzyloxy)-2-chloropyrimidine) is significantly less polar and will elute later than the N-alkylated product (2-chloro-3-benzylpyrimidin-4(3H)-one). Flask A will show a dominant early-eluting peak, while Flask B will show a dominant late-eluting peak.

Workflow Step1 Prepare 0.5M 2-Chloropyrimidin-4-ol in anhydrous DMF Step2a Add 1.1 eq NaH at 0°C (Na+ Salt) Step1->Step2a Step2b Add 1.1 eq KOtBu at 0°C (K+ Salt) Step1->Step2b Step3 Dropwise addition of Alkyl Halide (e.g., Benzyl Bromide) Step2a->Step3 Step2b->Step3 Step4 Aqueous Quench & EtOAc Extraction (Isolate Crude Mixture) Step3->Step4 Step5 HPLC/NMR Analysis (Quantify O:N Regioselectivity) Step4->Step5

Fig 2. Parallel experimental workflow for evaluating counterion-driven regioselectivity.

Downstream Implications in Drug Design

The choice between sodium and potassium salts extends beyond simple alkylation. The C2-chloro position of the resulting pyrimidine ring remains highly active for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling reactions[1].

If the goal is to synthesize a C4-alkoxy-C2-amino pyrimidine (common in kinase inhibitors), generating the Potassium 2-chloropyrimidin-4-olate is essential to secure the O-linkage first. Conversely, if the target requires a pyrimidinone core, utilizing the Sodium 2-chloropyrimidin-4-olate ensures the nitrogen is functionalized, leaving the C2-chloro group perfectly positioned for late-stage diversification.

References
  • Development of a Practical Synthesis of ERK Inhibitor GDC-0994 Source: ACS Publications URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 5-Iodo-6-methyl-5H-pyrimidin-4-one Technical Support (Alkylation Regioselectivity)
  • Synthesis of Adagrasib (MRTX849)

Sources

Safety Operating Guide

Personal protective equipment for handling Sodium 2-chloropyrimidin-4-olate

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide: Handling Sodium 2-Chloropyrimidin-4-olate

As a Senior Application Scientist, I approach the handling of Sodium 2-chloropyrimidin-4-olate (CAS: 2913241-43-5) not just as a procedural checklist, but as a system of chemical causality. This compound is a critical building block in the synthesis of kinase inhibitors and anti-infective agents[1]. However, its specific molecular architecture demands rigorous safety and logistical protocols. This guide provides the mechanistic rationale behind our safety standards, ensuring that your laboratory operations are both highly efficient and fundamentally secure.

Part 1: Mechanistic Toxicology & Hazard Profile

To understand the required Personal Protective Equipment (PPE), we must first understand the molecule's reactivity. The pyrimidine ring contains two highly electronegative nitrogen atoms that withdraw electron density from the 2, 4, and 6 positions. This renders the carbon at the 2-position exceptionally electron-deficient, making the attached chlorine atom highly susceptible to displacement via [2].

When this compound contacts biological tissue, nucleophilic groups present in skin proteins (such as the primary amines of lysine or thiols of cysteine) rapidly attack the 2-position, displacing the chloride ion and covalently modifying the tissue[3]. This covalent binding is the primary mechanism driving its classification as a severe skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[4].

Furthermore, because this reagent is the sodium olate salt, it possesses significantly higher aqueous solubility than its neutral counterpart, 2-chloropyrimidin-4-ol. This increased solubility accelerates its dissolution in sweat, tears, and respiratory moisture, drastically increasing its bioavailability and the kinetics of the SNAr reaction on biological tissues[5]. Consequently, it carries an Acute Tox. 4 classification for oral, dermal, and inhalation exposure[4].

Part 2: Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the SNAr mechanism.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Butyl rubber glovesPrevents dermal penetration. The outer glove absorbs initial contact, preventing the water-soluble sodium salt from dissolving and permeating through to the skin where it would covalently bind to keratinocytes[5].
Eye Protection Snug-fitting chemical splash goggles & Face shieldThe compound is a severe eye irritant (H319). Its high aqueous solubility means it will rapidly dissolve in ocular fluid, causing immediate SNAr-mediated damage to the cornea[4].
Body Protection Tyvek suit or heavy-duty lab coat with tight cuffsPrevents accumulation of the fine, static-prone sodium salt dust on clothing, which could later dissolve in sweat and cause delayed dermal toxicity.
Respiratory N95/P100 particulate respirator (if outside hood)Mitigates inhalation hazards (H332, H336). The respiratory tract's mucosal lining provides an ideal aqueous environment for the salt to dissolve and react with lung tissue[4].

Part 3: Operational Workflow & Experimental Protocol

The following protocol outlines the self-validating system for handling this reactive intermediate.

Phase 1: Environmental Control & Storage Retrieval

  • Preparation: Ensure the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm).

  • Retrieval: Retrieve the compound from [6].

  • Equilibration (Critical Step): Allow the sealed container to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Opening a cold container introduces atmospheric condensation. Moisture will dissolve the sodium salt and can lead to premature hydrolysis of the C-Cl bond, degrading the reagent and generating HCl gas.

Phase 2: Weighing and Transfer 4. Tooling: Use anti-static spatulas and weigh boats.

  • Causality: Sodium salts of organic compounds often exist as fine, hygroscopic powders prone to static cling. Anti-static tools prevent the aerosolization of the toxic powder.

  • Transfer: Transfer the weighed solid into a dry, inert-gas-flushed Schlenk flask or reaction vessel immediately.

Phase 3: Reaction Setup 6. Atmosphere: Purge the reaction vessel with Argon or Nitrogen to maintain an [6]. 7. Solvation: Add the appropriate anhydrous solvent (e.g., THF, DMF, or isopropanol) via a secure syringe line.

Part 4: Visualizing the Safe Handling Workflow

The following diagram maps the operational logic, highlighting critical transition points and emergency pathways.

G Prep 1. Preparation Fume Hood & Full PPE Storage 2. Storage Retrieval -20°C, Inert Atmosphere Prep->Storage Weighing 3. Weighing & Transfer Anti-static tools Storage->Weighing Reaction 4. Reaction Setup Schlenk Line / N2 Blanket Weighing->Reaction Spill Emergency Protocol Spill / Exposure Weighing->Spill Reaction->Spill Quench 5. Quenching Controlled SNAr (e.g., Ethanolamine) Reaction->Quench Waste 6. Waste Disposal Halogenated Waste Stream Quench->Waste

Workflow for the safe handling, reaction setup, and disposal of Sodium 2-chloropyrimidin-4-olate.

Part 5: Decontamination and Disposal Plan

Never dispose of active 2-chloropyrimidines directly into generic waste streams. The reactivity that makes this compound useful also makes its disposal hazardous.

Step-by-Step Quenching Protocol:

  • Preparation: To the reaction residues or contaminated glassware inside the fume hood, slowly add a mild, inexpensive nucleophile. A 5% aqueous ethanolamine solution or 1M NaOH is highly effective.

  • Neutralization: Stir the mixture for 1-2 hours at room temperature.

    • Causality: This step deliberately forces the to completion[2]. By providing an overwhelming excess of a benign nucleophile, we displace the reactive 2-chloro group, converting the hazardous material into a stable, non-reactive 2-amino or 2-hydroxy pyrimidine derivative.

  • Segregation: Once fully quenched, transfer the resulting mixture to a designated, clearly labeled halogenated aqueous/organic waste container for institutional disposal.

References

  • NextSDS. "sodium 2-chloropyrimidin-4-olate — Chemical Substance Information." Available at: [Link]

  • Callingham, M., et al. "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene." Organic Letters, ACS Publications. Available at:[Link]

  • Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, PMC. Available at:[Link]

  • Lippa, K. A., & Roberts, A. L. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)." Environmental Science & Technology, ACS Publications. Available at:[Link]

Sources

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